molecular formula C9H20ClN B1459258 (1-Cyclohexylethyl)(methyl)amine hydrochloride CAS No. 1782290-39-4

(1-Cyclohexylethyl)(methyl)amine hydrochloride

Cat. No.: B1459258
CAS No.: 1782290-39-4
M. Wt: 177.71 g/mol
InChI Key: NNUQTVMNDXSRCK-UHFFFAOYSA-N
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Description

(1-Cyclohexylethyl)(methyl)amine hydrochloride is a useful research compound. Its molecular formula is C9H20ClN and its molecular weight is 177.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-cyclohexyl-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N.ClH/c1-8(10-2)9-6-4-3-5-7-9;/h8-10H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUQTVMNDXSRCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of (1-Cyclohexylethyl)(methyl)amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Cyclohexylethyl)(methyl)amine hydrochloride, also known as N,α-dimethylcyclohexaneethanamine hydrochloride, is a synthetic amine of significant interest due to its structural analogy to sympathomimetic agents such as methamphetamine and propylhexedrine. This guide provides a detailed examination of its chemical structure, physicochemical properties, synthesis, and analytical characterization. By synthesizing data from established chemical principles and information on structurally related compounds, this document aims to serve as a foundational resource for professionals engaged in pharmaceutical research and development. It offers insights into the compound's expected spectroscopic profile, potential pharmacological activity, and the methodologies required for its accurate identification and quantification.

Chemical Identity and Physicochemical Properties

(1-Cyclohexylethyl)(methyl)amine is a secondary amine featuring a chiral center at the alpha-carbon, resulting in (R)- and (S)-enantiomers. The hydrochloride salt is the common form used in laboratory settings to improve stability and aqueous solubility.

Structural and Molecular Data

The core structure consists of a cyclohexyl ring attached to an ethyl group, which is further substituted with a methylamino group at the alpha position.

G cluster_0 Chemical Structure cluster_1 Hydrochloride Salt Formation structure A Free Base (1-Cyclohexylethyl)(methyl)amine C Hydrochloride Salt A->C Protonation of Amine B Hydrochloric Acid (HCl) B->C

Figure 1: 2D structure of the free base and its conversion to the hydrochloride salt.

Table 1: Chemical Identifiers and Properties

PropertyValueReference(s)
IUPAC Name This compoundN/A
Synonyms N,α-Dimethylcyclohexaneethanamine HCl[1]
CAS Number 15908-02-8 (for free base)[2]
Molecular Formula C₉H₂₀ClN[3]
Molecular Weight 177.72 g/mol Derived from free base[3]
Appearance Expected to be a white to off-white crystalline solidBased on similar amine hydrochlorides[4][5]
Solubility Expected to be soluble in water and lower-order alcohols (e.g., methanol, ethanol)General property of amine salts[5][6]
Melting Point Not specifically reported; related compounds like 1-methyl-cyclohexylamine hydrochloride melt at 178-183 °C.[4]

Synthesis and Purification

The most logical and widely applicable method for synthesizing (1-Cyclohexylethyl)(methyl)amine is through reductive amination. This well-established reaction involves the condensation of a ketone with an amine to form an imine, which is then reduced to the corresponding amine.

Synthetic Workflow: Reductive Amination

The synthesis begins with 1-cyclohexylpropan-2-one (cyclohexylacetone) and methylamine. The use of a suitable reducing agent is critical for the efficiency of the second step.

G cluster_synthesis Synthetic Pathway Start1 1-Cyclohexylpropan-2-one (Cyclohexylacetone) Intermediate Iminium Ion Intermediate Start1->Intermediate Condensation Start2 Methylamine (CH₃NH₂) Start2->Intermediate Product_FreeBase (1-Cyclohexylethyl)(methyl)amine (Free Base) Intermediate->Product_FreeBase Reduction ReducingAgent Reducing Agent (e.g., NaBH₃CN, H₂/Pd-C) ReducingAgent->Product_FreeBase FinalProduct (1-Cyclohexylethyl)(methyl)amine HCl (Final Product) Product_FreeBase->FinalProduct Acidification / Salt Formation Reagent_HCl Hydrochloric Acid (HCl) in a suitable solvent (e.g., ether) Reagent_HCl->FinalProduct

Figure 2: Reductive amination workflow for the synthesis of the target compound.

Experimental Protocol (Generalized)
  • Imine Formation: To a solution of 1-cyclohexylpropan-2-one in a suitable solvent (e.g., methanol), add a solution of methylamine. The reaction is typically stirred at room temperature. The pH is often adjusted to a mildly acidic condition (pH 5-6) to facilitate imine formation.

  • Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is added portion-wise to the reaction mixture. Sodium cyanoborohydride is preferred as it is selective for the iminium ion over the ketone starting material. The reaction is monitored by a suitable technique (e.g., TLC or GC-MS) until the starting material is consumed.

  • Work-up and Isolation (Free Base): The reaction is quenched, and the solvent is removed under reduced pressure. The residue is taken up in water and basified (e.g., with NaOH) to deprotonate the amine. The aqueous layer is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated to yield the crude free base.

  • Salt Formation: The crude free base is dissolved in a non-polar solvent like diethyl ether. A solution of HCl in ether (or gaseous HCl) is added dropwise with stirring. The hydrochloride salt, being insoluble in the non-polar solvent, will precipitate out.

  • Purification: The precipitated solid is collected by filtration, washed with cold diethyl ether to remove any unreacted starting materials or byproducts, and dried under vacuum to yield the purified this compound.

Spectroscopic and Analytical Characterization

Definitive identification of the compound requires a suite of spectroscopic techniques. While specific spectra for this exact compound are not widely published, its expected profile can be accurately predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Features

TechniqueExpected Characteristics
¹H NMR Signals for the cyclohexyl protons (broad multiplets, ~0.8-2.0 ppm), a doublet for the α-methyl group (~1.1-1.3 ppm), a multiplet for the α-methine proton (~2.5-3.0 ppm), and a singlet for the N-methyl group (~2.4-2.7 ppm). The N-H proton of the ammonium salt will appear as a broad singlet at a downfield chemical shift and may exchange with D₂O.[7]
¹³C NMR Distinct signals for the cyclohexyl carbons, the α-carbon (~55-65 ppm), the α-methyl carbon (~15-20 ppm), and the N-methyl carbon (~30-35 ppm).
FT-IR A broad absorption band in the 2700-3000 cm⁻¹ range characteristic of a secondary ammonium salt (N-H stretch). Aliphatic C-H stretching bands just below 3000 cm⁻¹.
Mass Spec. (EI) The mass spectrum of the free base would show a molecular ion peak (M⁺) at m/z 141. Key fragmentation would likely involve the loss of the methyl group or cleavage at the Cα-Cβ bond, leading to a prominent base peak.[8][9]
Chromatographic Analysis

For purity assessment and quantification in complex matrices, chromatographic methods are indispensable.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: The hydrochloride salt is typically converted back to the free base via basification and liquid-liquid extraction into a volatile organic solvent.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-1ms or DB-5ms).

    • Injector: Split/splitless inlet, typically at 250 °C.

    • Oven Program: A temperature gradient from ~60 °C to 280 °C to ensure elution and separation.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Detection: Full scan mode for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity.

Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This technique is highly sensitive and suitable for analysis in biological fluids.

  • Sample Preparation: Protein precipitation or solid-phase extraction (SPE) is used to clean up biological samples.

  • LC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient elution using water and acetonitrile, both containing an acidic modifier like formic acid to promote protonation of the analyte.

  • MS/MS Conditions:

    • Ionization: Electrospray Ionization (ESI), positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor → product ion transitions for maximum selectivity and sensitivity.[10][11][12]

Pharmacological and Toxicological Profile (Inferred)

Postulated Mechanism of Action

The compound is a structural analog of methamphetamine, where the phenyl ring is replaced by a cyclohexyl group. It is also closely related to propylhexedrine (N,α-dimethylcyclohexaneethanamine).[13] These parent compounds are known to act as sympathomimetic agents, primarily by triggering the release and inhibiting the reuptake of monoamine neurotransmitters like dopamine, norepinephrine, and serotonin. The substitution of a cyclohexyl ring for the phenyl ring generally reduces potency at central nervous system targets but may retain or enhance peripheral activity. Therefore, this compound is likely to possess stimulant and vasoconstrictive properties.

Safety and Handling

Based on safety data for related amine hydrochlorides and cyclohexylamine derivatives, the compound should be handled with appropriate precautions.

  • Hazards: Expected to be harmful if swallowed, in contact with skin, or if inhaled.[14][15] May cause skin irritation and serious eye damage.[15][16]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[14]

  • Storage: Store in a tightly sealed container in a cool, dry place. The compound may be hygroscopic.[5][6]

Conclusion

This compound is a compound with a well-defined chemical structure whose properties can be largely inferred from established chemical principles and data on its close analogs. This guide has detailed its identity, a robust synthetic pathway via reductive amination, and the expected outcomes of modern analytical techniques for its characterization. While direct pharmacological data is scarce, its structural relationship to known stimulants provides a logical starting point for further investigation. The protocols and data presented here offer a comprehensive foundation for scientists and researchers to build upon in their work with this and related molecules.

References

  • American Elements. (n.d.). amine. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). Cyclohexylamine.
  • PubChem. (n.d.). amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (-)-1-Cyclohexylethylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemical-register.com. (n.d.). methylamine hydrochloride. Retrieved from [Link]

  • Fisher Scientific. (2009). Safety Data Sheet: N-Methylcyclohexylamine.
  • Angene Chemical. (2021). Safety Data Sheet: (1-(Methoxymethyl)cyclopentyl)methanamine hydrochloride.
  • PubChem. (n.d.). 1-Cyclohexylethylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Planinšek Parfant, T., Skube, T., & Roškar, R. (2024). A robust analytical method for simultaneous quantification of 13 low-molecular-weight N-Nitrosamines in various pharmaceuticals based on solid phase extraction and liquid chromatography coupled to high-resolution mass spectrometry. European Journal of Pharmaceutical Sciences, 192, 106633.
  • Merck Millipore. (n.d.). Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter.
  • Sigma-Aldrich. (2023). Safety Data Sheet.
  • Chemsrc. (2025). Methylamine hydrochloride. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine. Retrieved from [Link]

  • Google Patents. (n.d.). EP0781750A2 - Asymmetric synthesis of alpha-cycloalkylalkyl substituted methanamines.
  • PubChem. (n.d.). 1-cyclohexyl-N-methylethanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US20080293971A1 - A Process for the Preparation of R-(-)-N, Alpha-Dimethylphenethylamine (Levmethamfetamine) or S-(+).
  • NIST. (n.d.). Cyclohexanamine, N-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2025). Development of an Analytical Method for Quantifying Nitrosamine Impurities in Metformin Using Liquid Chromatography-Mass Spectrometry.

Sources

Molecular weight and formula of (1-Cyclohexylethyl)(methyl)amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization, synthesis, and structural properties of (1-Cyclohexylethyl)(methyl)amine Hydrochloride . This monograph is designed for researchers and drug development professionals requiring precise data for SAR (Structure-Activity Relationship) studies and synthetic planning.

Systematic Identification & Physicochemical Profiling

Executive Summary

(1-Cyclohexylethyl)(methyl)amine HCl (also designated as N-methyl-1-cyclohexylethanamine hydrochloride) is a secondary amine salt serving as a critical chiral building block in pharmaceutical synthesis. Structurally, it represents the saturated analog of N-methyl-1-phenylethylamine and is a lower homolog of the sympathomimetic agent propylhexedrine. Its lipophilic cyclohexyl moiety combined with a secondary amine functionality makes it a valuable scaffold for modulating blood-brain barrier (BBB) permeability in neuroactive drug design.

Chemical Identity & Nomenclature[1][2][3][4][5]

Parameter Technical Specification
IUPAC Name N-methyl-1-cyclohexylethanamine hydrochloride
Common Synonyms (1-Cyclohexylethyl)(methyl)amine HCl; amine HCl (for S-isomer); N-methyl-alpha-methylcyclohexanemethanamine HCl
CAS Number (HCl) 1782290-39-4
CAS Number (Free Base) 15908-02-8 (racemic); 138785-57-6 (S-isomer)
Molecular Formula C₉H₂₀ClN
SMILES (Free Base) CC(C1CCCCC1)NC
InChI Key HMJRHWDZXQWZRU-UHFFFAOYSA-N

Molecular Weight & Formula Analysis

The molecular weight calculations are derived from standard atomic weights (IUPAC 2021).

Hydrochloride Salt (C₉H₂₀ClN)
  • Exact Mass: 177.1284 u

  • Molar Mass: 177.71 g/mol [1]

  • Composition:

    • (1-Cyclohexylethyl)(methyl)amine cation (

      
      ): 142.26  g/mol 
      
    • Chloride anion (

      
      ): 35.45  g/mol 
      
Free Base (C₉H₁₉N)
  • Molar Mass: 141.26 g/mol [2]

  • Physical State: Colorless to pale yellow oil (at RT).

  • pKa (Calculated): ~10.5 (Typical for secondary alkylamines), indicating the HCl salt is stable and solid at room temperature.

Synthetic Methodology

The synthesis of (1-Cyclohexylethyl)(methyl)amine typically proceeds via Reductive Amination or Catalytic Hydrogenation . The reductive amination route is preferred for laboratory-scale synthesis due to milder conditions and high atom economy.

Primary Route: Reductive Amination

This protocol utilizes Acetylcyclohexane (Methyl cyclohexyl ketone) as the precursor. The ketone is condensed with methylamine to form an imine intermediate, which is subsequently reduced in situ.

Reagents:

  • Precursor: Acetylcyclohexane (CAS 823-76-7)

  • Amine Source: Methylamine (33% in EtOH or THF)

  • Reductant: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (

    
    ).
    
  • Solvent: Dichloroethane (DCE) or Methanol.

Mechanism:

  • Imine Formation: Nucleophilic attack of methylamine on the ketone carbonyl.

  • Protonation: Acid-catalyzed activation of the imine.

  • Hydride Transfer: Irreversible reduction of the iminium ion to the secondary amine.

Visualization of Synthetic Pathway

SynthesisPathway Start Acetylcyclohexane (C8H14O) Inter Imine Intermediate (Transient) Start->Inter Condensation (-H2O) Reagent Methylamine (CH3NH2) Reagent->Inter Product (1-Cyclohexylethyl)(methyl)amine (Free Base) Inter->Product Reduction Reductant Reductant (NaBH(OAc)3 / H2) Reductant->Product Salt HCl Salt (C9H20ClN) Product->Salt HCl/Ether Precipitation

Figure 1. Reductive amination pathway from Acetylcyclohexane to the target HCl salt.

Structural Characterization Protocols

For validation of the synthesized compound, the following spectral signatures are diagnostic.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
  • δ 0.9–1.8 ppm (Multiplet, 11H): Cyclohexyl ring protons.

  • δ 1.25 ppm (Doublet, 3H): Methyl group on the ethyl chain (

    
    ).
    
  • δ 2.45 ppm (Singlet, 3H): N-Methyl group (

    
    ).
    
  • δ 2.6–2.8 ppm (Multiplet, 1H): Methine proton (

    
    ).
    
  • Note: In the HCl salt, the amine protons (

    
    ) will appear as a broad singlet around δ 9.0–9.5 ppm, and the 
    
    
    
    -protons will shift downfield due to the cationic nitrogen.
Mass Spectrometry (ESI-MS)
  • Target Ion [M+H]⁺: m/z 142.16

  • Fragmentation Pattern: Loss of the cyclohexyl ring or cleavage of the

    
    -methyl group may be observed in MS/MS modes.
    

Applications in Drug Development

(1-Cyclohexylethyl)(methyl)amine serves as a strategic scaffold in Medicinal Chemistry :

  • Steric Isostere: It acts as a saturated, lipophilic isostere of the N-methyl-1-phenylethylamine moiety found in various alkaloids.

  • Chiral Resolution: The enantiopure forms (derived from chiral amines like

    
    -methylbenzylamine via hydrogenation) are used as resolving agents for chiral acids.
    
  • Neurochemistry: Due to its structural homology to propylhexedrine and methamphetamine, it is often screened in Trace Amine-Associated Receptor (TAAR) binding assays to map steric tolerance in the ligand-binding pocket.

Safety & Handling (HCl Salt)

  • Physical State: White crystalline solid.

  • Hygroscopicity: Moderately hygroscopic; store in a desiccator.

  • Solubility: Highly soluble in water, methanol, and ethanol; sparingly soluble in diethyl ether.

  • Hazards: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory during handling.

References
  • PubChem. (2025).[3][4] Compound Summary: 1-cyclohexyl-N-methylethanamine.[5][3] National Library of Medicine. [Link]

  • American Elements. (2024). amine Product Information. [Link][5][3][2]

Sources

The Pharmacological Profile of N-methyl-1-cyclohexylethylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract

This technical guide provides a comprehensive analysis of the pharmacological properties of N-methyl-1-cyclohexylethylamine derivatives. This class of compounds, structurally related to arylcyclohexylamines like ketamine and phencyclidine (PCP), exhibits a complex and tunable pharmacological profile. We delve into the synthetic strategies for derivatization, explore the primary molecular targets including the N-methyl-D-aspartate (NMDA) receptor and the dopamine transporter (DAT), and elucidate the key structure-activity relationships (SAR) that govern receptor affinity and selectivity. This guide synthesizes data from receptor binding assays, functional studies, and toxicological assessments to offer a nuanced perspective on their potential as research tools, therapeutic agents, and substances of toxicological concern. Methodologies for in vitro characterization are detailed, and significant safety considerations, including the potential for nitrosamine formation, are discussed.

Introduction to Cyclohexylethylamine Derivatives

The arylcyclohexylamine scaffold is a cornerstone in the study of CNS-active compounds, famously represented by dissociative anesthetics like ketamine and PCP.[1][2] These agents primarily exert their effects through non-competitive antagonism of the NMDA receptor. The N-methyl-1-cyclohexylethylamine core structure represents a simplified, yet pharmacologically versatile, variant within this broader chemical family.

By systematically modifying the core N-methyl-1-cyclohexylethylamine structure—altering the N-alkyl substituent, modifying the cyclohexyl ring, or introducing aromatic moieties—a diverse range of pharmacological activities can be achieved. These derivatives are not limited to NMDA receptor modulation; many exhibit high affinity for monoamine transporters, particularly the dopamine transporter (DAT), and other CNS targets like sigma receptors.[3][4] This guide serves as a technical resource for researchers and drug development professionals, providing an in-depth exploration of the synthesis, pharmacodynamics, structure-activity relationships, and toxicological profile of this intriguing class of molecules.

Synthetic Strategies

The generation of a diverse library of N-methyl-1-cyclohexylethylamine derivatives relies on established and adaptable synthetic organic chemistry principles. The choice of synthetic route is often dictated by the desired stereochemistry and the specific substitutions required.

2.1 Core Amine Synthesis

A prevalent method for synthesizing the cyclohexylethylamine core involves the catalytic hydrogenation of the corresponding phenylethylamine analog. This approach effectively reduces the aromatic ring to a cyclohexane ring while preserving the ethylamine side chain.[5] This method is advantageous for its efficiency and scalability.

2.2 Chirality and Derivatization

Stereochemistry is a critical determinant of pharmacological activity. Enantiomerically pure derivatives are often synthesized using chiral pool starting materials, such as (S)-(+)-1-cyclohexylethylamine, which serves as a versatile chiral building block.[6] Derivatization typically focuses on the primary or secondary amine. N-alkylation or N-acylation can be readily achieved through reductive amination or reaction with alkyl halides and acyl chlorides, respectively, to generate a wide array of analogs for SAR studies.

Experimental Protocol: Reductive Amination for N-Alkylation

This protocol outlines a general procedure for the N-methylation of a primary 1-cyclohexylethylamine derivative.

  • Reaction Setup: In a round-bottom flask, dissolve 1-cyclohexylethylamine (1.0 eq) in a suitable solvent such as methanol.

  • Imine Formation: Add an aldehyde or ketone (e.g., formaldehyde, 1.1 eq) to the solution. The reaction is often facilitated by a dehydrating agent or by stirring at room temperature until imine formation is complete (monitored by TLC or LC-MS).

  • Reduction: Cool the mixture in an ice bath. Cautiously add a reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq), in portions.

  • Quenching and Extraction: After the reaction is complete, quench the excess reducing agent by slowly adding water. Adjust the pH to be basic with NaOH solution. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Visualization: General Synthetic Workflow

G cluster_0 Core Synthesis cluster_1 Derivatization A Phenylethylamine Precursor B Catalytic Hydrogenation (e.g., H₂, Pd/C) A->B C Racemic or Chiral 1-Cyclohexylethylamine B->C D N-Alkylation (Reductive Amination) C->D R-CHO, NaBH₄ E N-Acylation (Acyl Halides) C->E R-COCl, Base F Target Derivative D->F E->F G Purification & Characterization (Chromatography, NMR, MS) F->G

Caption: General synthetic routes to N-substituted 1-cyclohexylethylamine derivatives.

Pharmacodynamics: Receptor Interactions and In Vitro Activity

The pharmacological effects of N-methyl-1-cyclohexylethylamine derivatives are defined by their interactions with a range of CNS protein targets. A thorough in vitro profiling is essential to determine their affinity, selectivity, and functional activity.

3.1 Primary Molecular Targets
  • NMDA Receptor: As members of the broader arylcyclohexylamine family, many derivatives retain affinity for the phencyclidine (PCP) binding site within the NMDA receptor ion channel.[1] Antagonism at this site disrupts ion flow, leading to the characteristic dissociative effects.

  • Dopamine Transporter (DAT): A significant number of these compounds are potent ligands at the DAT. They can inhibit the reuptake of dopamine from the synaptic cleft, which is a hallmark of classical psychostimulants. Interestingly, studies using different radioligands, such as [³H]BTCP and [³H]cocaine, suggest that derivatives can bind to distinct or overlapping sites on the transporter, indicating complex binding modes.[3]

  • Sigma Receptors: Certain derivatives have been found to bind with high affinity to sigma receptors (σ₁ and σ₂). The σ₁ receptor is a unique intracellular chaperone protein implicated in neuroprotection and neuroplasticity. Ligands for this receptor are being investigated for therapeutic potential in neurodegenerative diseases and stroke.[4]

Experimental Protocol: Competitive Radioligand Binding Assay for DAT Affinity

This protocol describes a standard method for determining the binding affinity (Ki) of a test compound for the dopamine transporter in rat striatal tissue.

  • Tissue Preparation: Homogenize rat striatal tissue in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4). Centrifuge the homogenate and resuspend the resulting pellet (P2 fraction) in fresh buffer.

  • Assay Incubation: In a 96-well plate, combine the membrane homogenate, a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for the DAT), and varying concentrations of the test compound.

  • Nonspecific Binding: To determine nonspecific binding, a parallel set of wells is incubated with a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine).

  • Incubation: Incubate the plates at a specified temperature (e.g., room temperature) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Visualization: In Vitro Pharmacological Profiling Workflow

G A Test Compound (Derivative Library) B Primary Screening: Radioligand Binding Assays A->B C Determine Affinity (Ki) for Key Targets: NMDA-R, DAT, SERT, NET, Sigma-R B->C D Secondary Screening: Functional Assays C->D High-Affinity Hits F Selectivity Profiling: Broad Receptor Panel Screen (e.g., Eurofins SafetyScreen) C->F High-Affinity Hits E Evaluate Activity: - DAT Uptake Inhibition - Ca²+ Flux (NMDA-R) - cAMP Accumulation D->E H Data Analysis & SAR E->H G Identify Off-Target Interactions F->G G->H

Caption: Workflow for characterizing the in vitro pharmacology of novel derivatives.

Structure-Activity Relationships (SAR)

The potency and selectivity of N-methyl-1-cyclohexylethylamine derivatives are highly dependent on their chemical structure. Understanding these relationships is crucial for designing compounds with desired pharmacological profiles.

  • N-Substituent: The nature of the substituent on the amine nitrogen is a primary driver of activity.[7]

    • Increasing the size and lipophilicity of the N-substituent can, up to a point, improve binding affinity for the dopamine transporter.[3]

    • Mono-N-alkyl derivatives have been shown to display the highest affinity for the DAT in some series, surpassing their N,N-dialkyl counterparts.[3]

    • Primary and secondary amines generally exhibit good adrenergic activity, while tertiary amines often have reduced activity at these sites.[7]

  • Cyclohexyl Ring: This bulky, aliphatic group is critical for anchoring the ligand in the binding pocket of its target proteins. The introduction of aromatic groups attached to the cyclohexyl ring, as seen in BTCP analogs, dramatically increases affinity and selectivity for the DAT.[3]

  • Ethyl Linker: The two-carbon chain separating the amine from the cyclohexyl ring is a common motif in bioactive molecules and is often considered optimal for spacing the key pharmacophoric elements.[7]

Table 1: Influence of N-Substitution on Dopamine Transporter Binding Affinity

Data below is derived from studies on 1-(2-benzo[b]thienyl)cyclohexylamine analogs, illustrating the impact of N-substituent size on binding to sites labeled by different radioligands on the DAT.

Compound (N-Substituent)IC₅₀ [³H]cocaine (nM)IC₅₀ [³H]BTCP (nM)
N-H (Primary Amine) HighHigh
N-CH₃ (Methyl) ModerateModerate
N-Butyl 600.3
N-Cyclopropylmethyl 231.0
N,N-Dibutyl LowLow
Data adapted from Rothman et al. (1993).[3] Note: Lower IC₅₀ values indicate higher binding affinity.
Visualization: Key SAR Principles

SAR cluster_N N-Substituent (R) cluster_C Cyclohexyl Ring Core Cyclohexyl Ring Ethyl Linker Amine (N) N_Sub Controls Affinity & Selectivity - Size/Lipophilicity: ↑ Affinity (to a point) - Mono-alkyl > Di-alkyl for DAT - Can shift activity (e.g., α vs β adrenergic) C_Ring Anchoring Group - Bulky, lipophilic interaction - Substitution (e.g., aryl groups)  can drastically ↑ affinity Core:f0->C_Ring

Sources

The Pharmacophore of the Ring: A Technical Guide to Cyclohexyl Amine SAR

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the Structure-Activity Relationship (SAR) of cyclohexyl amine analogs. This document is designed for medicinal chemists and pharmacologists, synthesizing field-proven insights with rigorous mechanistic grounding.

Executive Summary & Scaffold Analysis

The cyclohexyl amine (CHA) motif is a privileged scaffold in medicinal chemistry, serving as the lipophilic anchor for a diverse range of CNS-active agents. Its pharmacological versatility stems from its ability to orient nitrogen lone pairs in precise spatial vectors relative to a lipophilic pocket.

Unlike planar aromatic rings, the cyclohexyl group offers conformational depth . The chair conformation (lowest energy) allows substituents to adopt axial or equatorial orientations, creating a 3D volume that receptors can discriminate with high fidelity.

The Core Scaffold

The generic pharmacophore consists of three domains:

  • The Lipophilic Core: The cyclohexane ring itself.

  • The Basic Center: The amine nitrogen (protonated at physiological pH).

  • The Vector Domain: Substituents (Aryl, Alkyl) attached to the Nitrogen or C1/C2 positions.

Conformational Dynamics (The "Anchor" Effect)

In monosubstituted cyclohexanes, the substituent prefers the equatorial position to minimize 1,3-diaxial interactions (


-value of 

kcal/mol). However, in gem-disubstituted analogs (like Phencyclidine), the ring is conformationally locked, forcing specific spatial arrangements that drive receptor subtype selectivity.

SAR Case Study A: NMDA Receptor Antagonists

Target: The Phencyclidine (PCP) binding site within the NMDA receptor ion channel.

The most famous application of the CHA scaffold is in dissociative anesthetics. The SAR here is tight and intolerant of major bulk increases on the ring.

The Ketamine/PCP Paradigm

The binding site is a hydrophobic pocket deep within the channel.

  • Ring Substitution: The unsubstituted cyclohexane ring (as in PCP) is optimal for high affinity.

  • C2-Substitution (Ketamine): Introducing an electron-withdrawing group (Cl) and a carbonyl at C2 (creating a cyclohexanone) reduces affinity slightly compared to PCP but drastically alters pharmacokinetics and metabolism.

  • Stereochemistry: The (S)-(+)-isomer of Ketamine binds with ~4-fold higher affinity than the (R)-(-)-isomer (

    
     values: 0.3 µM vs 1.4 µM). This confirms the receptor's chiral discrimination of the C2-vector.
    
Metabolic Activation (The HNK Story)

Recent data suggests the CHA scaffold is not just a passive anchor but a "pro-drug" moiety.

  • Hydroxylation: CYP2B6 and CYP3A4 hydroxylate the ring at C6.

  • Active Metabolite: (2R,6R)-Hydroxynorketamine (HNK) retains antidepressant efficacy without the psychotomimetic side effects of the parent, suggesting the hydroxyl group on the ring engages a distinct secondary binding pocket or mechanism (AMPA receptor modulation).

SAR Case Study B: Sigma Receptor Ligands

Target: Sigma-1 (


) and Sigma-2 (

) Receptors.[1][2][3]

When the nitrogen of the CHA scaffold is substituted with long-chain aryl groups, the affinity shifts from NMDA to Sigma receptors.

N-Substitution & Selectivity
  • Chain Length: Extending the N-linker from methyl (NMDA dominant) to ethyl/propyl-phenyl groups shifts affinity toward

    
     receptors.
    
  • The "Reverse" Mode: In compounds like PB28 , the cyclohexyl ring acts as the "linker" rather than the primary pharmacophore, holding two aromatic systems at a precise distance.

  • Sigma-2 Selectivity: Recent ligands like CM398 utilize a functionalized CHA core to achieve >1000x selectivity for

    
     over 
    
    
    
    . This is often achieved by rigidifying the N-substituent to prevent the induced fit required for
    
    
    binding.

Visualizing the Pathways

The following diagrams illustrate the core SAR logic and the synthesis/metabolism flow.

Diagram 1: The SAR Decision Tree

SAR_Logic Scaffold Cyclohexyl Amine (Scaffold) Rigid Rigid Ring (No N-Linker) Scaffold->Rigid Short/No N-Subst. Flex Flexible N-Linker (> 3 Carbons) Scaffold->Flex Long N-Subst. NMDA NMDA Antagonism (PCP Site) Rigid->NMDA C2_Sub C2-Substitution (Ketamine) Rigid->C2_Sub Metabolism Modulation Sigma Sigma Receptor Affinity Flex->Sigma Bulk N-Aralkyl Groups (PB28, SA4503) Flex->Bulk Increases Affinity

Caption: Divergent SAR pathways based on Nitrogen substitution length and Ring rigidity.

Diagram 2: Metabolic Soft Spots (Ketamine Example)

Metabolism Ketamine Ketamine (Parent) Norketamine Norketamine (Active) Ketamine->Norketamine CYP3A4/2B6 (N-Demethylation) HNK 6-Hydroxynorketamine (HNK) Norketamine->HNK CYP2B6 (C6-Hydroxylation) Dehydro Dehydronorketamine (Inactive) HNK->Dehydro Oxidation

Caption: Metabolic activation pathway highlighting the critical C6-hydroxylation of the cyclohexanone ring.

Comparative Data

The table below contrasts the affinity profiles of key CHA analogs. Note the dramatic shift in selectivity based on N-substitution.

CompoundStructure ClassNMDA (

)
Sigma-1 (

)
Sigma-2 (

)
Key SAR Feature
PCP Arylcyclohexylamine59 nM>1000 nM>1000 nMUnsubstituted ring maximizes hydrophobic fit in NMDA channel.
(S)-Ketamine 2-Cl-Cyclohexanone300 nM>10 µM>10 µMC2-Cl provides dipole; S-isomer fits chiral pocket better.
Neramexane Amino-alkyl-cyclohexane1.2 µMWeakWeakAcyclic N-substituents allow moderate NMDA affinity (Memantine-like).
PRE-084 N-Ester-Cyclohexyl>10 µM2.2 nM53 nMLong polar N-chain abolishes NMDA binding, drives Sigma-1 selectivity.
PB28 N-Propyl-PiperazineInactive0.38 nM0.68 nMCyclohexyl ring acts as a spacer; high affinity for both Sigma subtypes.

Experimental Protocols

Synthesis: Reductive Amination (The "Gold Standard")

For generating SAR libraries, direct alkylation is prone to over-alkylation. Reductive amination is the self-validating protocol of choice due to its control over stoichiometry.

Reagents:

  • Cyclohexanone derivative (1.0 eq)

  • Primary/Secondary Amine (1.1 eq)

  • Sodium Cyanoborohydride (

    
    ) (1.5 eq)
    
  • Acetic Acid (Catalytic, to adjust pH to ~5-6)

  • Solvent: Methanol (MeOH) or Dichloroethane (DCE)

Step-by-Step Workflow:

  • Imine Formation: Dissolve ketone and amine in MeOH. Add acetic acid until pH

    
     5. Stir for 2 hours at room temperature. Checkpoint: Monitor disappearance of ketone via TLC.
    
  • Reduction: Add

    
     portion-wise (Caution: HCN gas evolution possible; use fume hood). Stir for 12-16 hours.
    
  • Quench: Quench with saturated

    
    .
    
  • Extraction: Extract with DCM, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (typically Hexane:EtOAc with 1%

    
     to prevent streaking of the amine).
    
Assay: Radioligand Displacement (NMDA)

To determine


 values for the PCP site.
  • Membrane Prep: Rat forebrain homogenates (rich in NMDA receptors).

  • Radioligand:

    
     (Dizocilpine) - specific for the open channel PCP site.
    
  • Non-Specific Binding (NSB): Define using 10 µM unlabelled PCP or Ketamine.

  • Incubation: Incubate membranes + Radioligand + Test Compound (7 concentrations) for 2 hours at 25°C in TRIS buffer. Note: Glutamate and Glycine (10 µM each) must be added to open the channel, otherwise MK-801 cannot bind.

  • Filtration: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces filter binding).

  • Analysis: Scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

References

  • Jirgensons, A., et al. (2000). "Synthesis and structure-affinity relationships of 1,3,5-alkylsubstituted cyclohexylamines binding at NMDA receptor PCP site." European Journal of Medicinal Chemistry.

  • Pelletier, R. (2022). "Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects." International Journal of Molecular Sciences.

  • Zanos, P., et al. (2016). "NMDAR inhibition-independent antidepressant actions of ketamine metabolites." Nature. (Key reference for HNK/Metabolism).

  • Mach, R. H., et al. (2004). "Sigma-2 receptor radioligands: synthesis and structure-affinity relationships." Medicinal Chemistry Research. (Reference for Sigma SAR).
  • Intagliata, S., et al. (2020).[2] "Discovery of a Highly Selective Sigma-2 Receptor Ligand... CM398." ACS Chemical Neuroscience.

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of (1-Cyclohexylethyl)(methyl)amine via Titanium-Mediated Reductive Amination

[1]

Abstract & Strategic Overview

The preparation of (1-Cyclohexylethyl)(methyl)amine (CAS: 15908-02-8) represents a classic challenge in medicinal chemistry: the reductive amination of a sterically hindered, enolizable ketone.[1] Unlike simple aldehydes, 1-cyclohexylethanone (methyl cyclohexyl ketone) possesses significant steric bulk adjacent to the carbonyl center due to the cyclohexane ring.[1] Standard reductive amination protocols (e.g., NaBH₃CN at pH 6) often suffer from slow imine formation and competitive reduction of the ketone to the alcohol.

This Application Note details an optimized Titanium(IV) Isopropoxide [Ti(OiPr)₄] mediated protocol . This method is superior for ketonic substrates because Ti(OiPr)₄ acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine intermediate prior to the addition of the reducing agent. This "pre-formation" strategy minimizes side reactions and maximizes yield.[1]

Retrosynthetic Logic
  • Target: (1-Cyclohexylethyl)(methyl)amine (

    
    -methyl-1-cyclohexylethanamine).[1]
    
  • Precursors: 1-Cyclohexylethanone + Methylamine.[1]

  • Key Transformation: Dehydrative condensation followed by hydride transfer.[1]

Mechanistic Insight & Reaction Design

The reaction proceeds through a distinct two-stage mechanism.[1] Understanding this causality is essential for troubleshooting.[1]

  • Titanium-Complex Formation: The amine attacks the titanium-activated ketone, forming an aminocarbinolatotitanium complex.[1]

  • Imine/Iminium Generation: The titanium species facilitates the elimination of titanium oxide/hydroxide species, effectively "pumping" water out of the reaction to form the imine.

  • Reduction: Sodium Borohydride (NaBH₄) is added in situ.[1][2][3] While NaBH₄ is generally too strong for direct reductive amination (reducing ketones faster than imines), the pre-formation of the imine via Titanium allows for its safe use, avoiding the toxicity of cyanoborohydrides.

Reaction Scheme Visualization

ReactionMechanismcluster_legendKey Mechanistic DriverKetone1-Cyclohexylethanone(Substrate)Ti_ComplexAminocarbinol-TiComplexKetone->Ti_Complex+ Ti(OiPr)4Lewis Acid ActivationAmineMethylamine(Nucleophile)Amine->Ti_ComplexImineImine Intermediate(Activated)Ti_Complex->Imine- TiO2(s) / IPADehydrationProduct(1-Cyclohexylethyl)(methyl)amine(Target)Imine->Product+ NaBH4Hydride TransferNoteTi(OiPr)4 shifts equilibriumby scavenging water

Figure 1: Mechanistic pathway of Titanium-mediated reductive amination highlighting the critical dehydration step.[1]

Experimental Protocol

Reagents & Materials Table
ReagentEquiv.[1]RoleCritical Attribute
1-Cyclohexylethanone 1.0SubstratePurity >98%; Dry
Methylamine (2M in THF) 2.0Amine SourceAnhydrous preferred over aqueous
Titanium(IV) Isopropoxide 1.25 - 1.5Lewis Acid / ScavengerAir sensitive; Handle under N₂
Sodium Borohydride 1.5Reducing AgentSolid or pellet form
Ethanol (Absolute) SolventReaction MediumMust be dry (avoid competitive hydrolysis)
Ammonium Hydroxide (2M) QuenchWorkup ReagentBreaks Ti-emulsions

Note: Methylamine hydrochloride (2.0 eq) + Triethylamine (2.0 eq) can be substituted for Methylamine/THF if the gas/solution is unavailable.[1]

Step-by-Step Methodology

Phase 1: Imine Formation (The "Aging" Step) [1]

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Charging: Add 1-Cyclohexylethanone (10 mmol, 1.26 g) and Absolute Ethanol (15 mL).

  • Amine Addition: Add Methylamine (2M in THF) (20 mmol, 10 mL).

  • Catalyst Addition: Crucial Step. Slowly add Titanium(IV) Isopropoxide (12.5 mmol, 3.7 mL) via syringe.[1] The solution may turn slightly yellow and warm up.

  • Equilibration: Stir the mixture at ambient temperature (20–25°C) for 6–8 hours .

    • Expert Tip: Do not rush this step. The steric bulk of the cyclohexyl group slows down the attack of the amine. Incomplete aging leads to alcohol side-products.[1]

Phase 2: Reduction 6. Cooling: Cool the reaction mixture to 0°C (ice bath). 7. Reduction: Add Sodium Borohydride (15 mmol, 0.57 g) portion-wise over 10 minutes. Caution: Gas evolution (H₂) will occur.[1] 8. Completion: Allow the mixture to warm to room temperature and stir for an additional 2 hours. Monitor by TLC or GC-MS (disappearance of imine/ketone).[1]

Phase 3: Workup & Purification (Acid-Base Extraction) 9. Quench: Pour the reaction mixture into 2M Aqueous Ammonia (30 mL).

  • Why? Water alone creates a sticky TiO₂ gel.[1] Ammonia helps precipitate titanium as a filterable solid.[1]
  • Filtration: Filter the resulting white precipitate through a Celite pad. Wash the pad with Dichloromethane (DCM).[1]
  • Extraction:
  • Transfer filtrate to a separatory funnel.[1]
  • Extract the aqueous layer with DCM (3 x 20 mL).[1]
  • Combine organic layers.[1]
  • Acid Wash (Purification Logic):
  • Extract the combined organic layer with 1M HCl (3 x 20 mL).[1] The amine product moves to the aqueous phase (as the salt); non-basic impurities (unreacted ketone, alcohol) remain in the DCM.
  • Discard the DCM layer.[1]
  • Basification & Recovery:
  • Basify the acidic aqueous layer to pH >12 using 6M NaOH (keep cool).[1]
  • Extract the liberated free amine into DCM (3 x 25 mL).
  • Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Workup Flowchart

WorkupFlowReactionMixReaction Mixture(Product + Ti Residues)QuenchQuench with 2M NH4OHFilter through CeliteReactionMix->QuenchPhaseSep1Phase Separation(DCM / Water)Quench->PhaseSep1OrgLayer1Organic Layer(Amine + Impurities)PhaseSep1->OrgLayer1AqLayer1Aqueous Layer(Discard)PhaseSep1->AqLayer1AcidExtExtract with 1M HClOrgLayer1->AcidExtPhaseSep2Phase SeparationAcidExt->PhaseSep2OrgLayer2Organic Layer(Neutral Impurities)DISCARDPhaseSep2->OrgLayer2AqLayer2Aqueous Acid Layer(Product as Salt)PhaseSep2->AqLayer2BasifyBasify with NaOH to pH 12Extract with DCMAqLayer2->BasifyFinalProductConcentrate Organic LayerPure (1-Cyclohexylethyl)(methyl)amineBasify->FinalProduct

Figure 2: Acid-Base extraction strategy to isolate the secondary amine from non-basic byproducts.

Analytical Validation

To ensure the protocol was successful, the isolated oil must be characterized.

  • Physical State: Colorless to pale yellow oil.[1]

  • Boiling Point: ~177°C (760 mmHg).[1]

  • 1H NMR (CDCl₃, 400 MHz):

    • 
       2.35 (s, 3H, N-CH₃)
      
    • 
       2.2–2.3 (m, 1H, CH-N)
      
    • 
       0.95 (d, 3H, CH-CH₃)
      
    • 
       0.9–1.8 (m, 11H, Cyclohexyl protons)
      
  • Mass Spectrometry (ESI+):

    • Calculated [M+H]⁺: 142.16 m/z.[1]

    • Look for fragment loss of the cyclohexyl ring or methyl group in EI-MS.[1]

Safety & Compliance

  • Chemical Hygiene: Methylamine is a volatile, corrosive gas/liquid.[1] All operations involving methylamine must be performed in a functioning fume hood.[1]

  • Titanium Isopropoxide: Reacts vigorously with water.[1] Quenching generates heat and rapid precipitation.[1]

  • Controlled Substance Analogs: Researchers must be aware that (1-Cyclohexylethyl)(methyl)amine is a structural analog of propylhexedrine and methamphetamine.[1] While it is a distinct chemical entity with legitimate industrial uses (e.g., as a chiral resolving agent or intermediate), strict inventory control and documentation of end-use are recommended to comply with "know your customer" and diversion monitoring protocols.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][6][7][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[5][6] [Link]

  • Bhattacharyya, S. (1995).[1] Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[2] [Link]

  • Neidigh, K. A., Avery, M. A., Williamson, J. S., & Bhattacharyya, S. (1998).[3][9] Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds.[1][2][3][9][10] Journal of the Chemical Society, Perkin Transactions 1, 2527.[2][3][9] [Link]

  • PubChem. (n.d.).[1] (1-Cyclohexylethyl)(methyl)amine Compound Summary. National Library of Medicine. [Link][1]

Application Notes: A Researcher's Guide to the Preparation of (1-Cyclohexylethyl)(methyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the conversion of the free base (1-Cyclohexylethyl)(methyl)amine to its corresponding hydrochloride (HCl) salt. The conversion to a salt form is a critical step in drug development and chemical research, often performed to improve the compound's stability, aqueous solubility, and handling characteristics.[1][2][3][4] This guide will delve into the underlying chemical principles, provide a detailed and validated experimental protocol, and outline essential characterization methods for the final product. The information presented is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Rationale for Salt Formation

In pharmaceutical and chemical research, the isolation of amine-containing compounds as their free bases is common. However, free bases, particularly amines, can present several challenges. They are often oils or low-melting solids, can be susceptible to atmospheric oxidation and degradation, and may exhibit poor solubility in aqueous media.[5] The conversion to a salt form, such as a hydrochloride, addresses these issues by introducing an ionic character to the molecule.[2][4]

The reaction involves the protonation of the basic nitrogen atom of the amine by the acidic proton from hydrochloric acid, forming an ammonium salt.[6] This ionic nature generally leads to a crystalline solid with a higher melting point, which is easier to handle, purify, and store.[2] Furthermore, the ionic salt form typically exhibits significantly enhanced water solubility, a crucial property for bioavailability and formulation of pharmaceutical compounds.[4][6]

Chemical Principles and Reaction Stoichiometry

The conversion of (1-Cyclohexylethyl)(methyl)amine to its hydrochloride salt is a straightforward acid-base reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a Brønsted-Lowry base, accepting a proton from hydrochloric acid.

Reaction:

(C₆H₁₁)(CH₃)CH-NH(CH₃) + HCl → [(C₆H₁₁)(CH₃)CH-NH₂(CH₃)]⁺Cl⁻

A precise 1:1 molar ratio of the amine to hydrochloric acid is required for the stoichiometric conversion. An excess of acid is often used to ensure complete reaction, but this can sometimes lead to the formation of less soluble di-hydrochloride salts if other basic sites are present or affect the final product's purity. Careful control of the addition of the acid is therefore crucial.

Safety Precautions and Hazard Management

3.1. Chemical Hazards:

  • (1-Cyclohexylethyl)(methyl)amine (Free Base): Assumed to be a skin and eye irritant. Handle with appropriate personal protective equipment (PPE).

  • Hydrochloric Acid (HCl): Highly corrosive and can cause severe skin burns and eye damage.[7][8][9] The vapors are irritating to the respiratory system.[7][10] Concentrated HCl should always be handled in a certified chemical fume hood.[10]

  • Organic Solvents (e.g., Diethyl Ether, Isopropanol, Dioxane): Flammable and volatile. Work in a well-ventilated area away from ignition sources.

3.2. Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical safety goggles or a full-face shield are mandatory.[8]

  • Skin/Body Protection: A chemical-resistant lab coat, long pants, and closed-toe shoes are required.[10]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential.[10] Consult glove manufacturer data for compatibility with the specific solvents and reagents used.

  • Respiratory Protection: If working with concentrated HCl or generating HCl gas, a respirator with an acid gas cartridge may be necessary.[10]

3.3. Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8][10] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[10]

  • Spill: Neutralize acid spills with a suitable agent like sodium bicarbonate before cleaning up.[7]

Detailed Experimental Protocol

This protocol outlines a common and reliable method for the conversion using a solution of HCl in an organic solvent. This approach is generally preferred over bubbling HCl gas due to better control and safety.[11]

4.1. Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
(1-Cyclohexylethyl)(methyl)amine≥98% PurityCommercial Source
Hydrochloric acid, 2.0 M solution in diethyl etherAnhydrousCommercial Source
Diethyl ether (anhydrous)Reagent GradeCommercial Source
Isopropanol (IPA)Reagent GradeCommercial Source
HexanesReagent GradeCommercial Source
Magnetic stirrer and stir bar
Round-bottom flask
Addition funnel
Büchner funnel and filter paper
Vacuum flask
pH paper or calibrated pH meter

4.2. Step-by-Step Procedure:

  • Dissolution of the Free Base:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve a known quantity of (1-Cyclohexylethyl)(methyl)amine free base in a minimal amount of a suitable organic solvent. A good starting point is anhydrous diethyl ether or isopropanol. The choice of solvent can influence the crystal size and yield of the final product.[12]

  • Preparation for Acid Addition:

    • Place the flask in an ice bath to cool the solution. This helps to control the exothermic nature of the acid-base reaction and often promotes better crystal formation.

  • Addition of Hydrochloric Acid:

    • Slowly add a 2.0 M solution of HCl in diethyl ether dropwise to the stirred amine solution using an addition funnel.[11][12]

    • Monitor the reaction mixture closely. The hydrochloride salt will typically precipitate out of the solution as a white solid.[13]

  • Monitoring and Completion of Reaction:

    • After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes to ensure complete precipitation.

    • Check the pH of the supernatant liquid with pH paper to ensure it is slightly acidic, indicating an excess of HCl and complete conversion.

  • Isolation of the Hydrochloride Salt:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with a small amount of cold, anhydrous diethyl ether or another non-polar solvent like hexanes to remove any unreacted starting material or other impurities.

  • Drying the Product:

    • Dry the resulting white solid under vacuum to remove any residual solvent. The product should be a free-flowing crystalline powder.

Visual Workflow of the Conversion Process

a cluster_start Preparation cluster_reaction Reaction cluster_isolation Workup & Isolation cluster_end Final Product start Dissolve Free Base in Diethyl Ether cool Cool Solution in Ice Bath start->cool add_hcl Add HCl Solution (Dropwise) cool->add_hcl stir Stir for 30 min add_hcl->stir Precipitation Occurs filter Vacuum Filter Precipitate stir->filter wash Wash with Cold Diethyl Ether filter->wash dry Dry Under Vacuum wash->dry product (1-Cyclohexylethyl)(methyl)amine HCl dry->product

Caption: Workflow for the conversion of the free base to the hydrochloride salt.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized (1-Cyclohexylethyl)(methyl)amine hydrochloride.

6.1. Physical Properties:

  • Appearance: The product should be a white to off-white crystalline solid.

  • Melting Point: The hydrochloride salt is expected to have a sharp and significantly higher melting point compared to the free base. A broad melting range may indicate impurities.

6.2. Spectroscopic Analysis:

  • Infrared (IR) Spectroscopy: The IR spectrum of the hydrochloride salt will show a characteristic broad absorption band in the region of 2400-2800 cm⁻¹, which is indicative of the N-H⁺ stretching vibration of the ammonium salt.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton signals of the groups adjacent to the nitrogen will be shifted downfield compared to the free base due to the deshielding effect of the positive charge. The N-H proton will appear as a broad singlet.

    • ¹³C NMR: The carbon atoms attached to the nitrogen will also show a downfield shift.

6.3. Purity Assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis can be used to determine the purity of the final product and to quantify any remaining starting material or byproducts.

  • Elemental Analysis (CHN): The experimentally determined percentages of carbon, hydrogen, and nitrogen should be within ±0.4% of the theoretical values for the hydrochloride salt.

Table 1: Expected Characterization Data

Analysis TechniqueExpected Result for (1-Cyclohexylethyl)(methyl)amine HCl
Appearance White to off-white crystalline solid
Melting Point Sharp melting point, significantly higher than the free base
IR Spectroscopy Broad N-H⁺ stretch around 2400-2800 cm⁻¹
¹H NMR Downfield shift of protons α to the nitrogen; appearance of a broad N-H⁺ peak
HPLC Purity ≥99%
Elemental Analysis C, H, N values within ±0.4% of the theoretical values for C₉H₂₀ClN

Troubleshooting

IssuePossible CauseSuggested Solution
Product does not precipitate The product is too soluble in the chosen solvent.Try a less polar solvent system. For example, if using isopropanol, try adding diethyl ether or hexanes as an anti-solvent after the HCl addition.
Product is an oil or sticky solid Presence of water or impurities.Ensure all glassware is dry and use anhydrous solvents.[5] Attempt to triturate the oil with a non-polar solvent like hexanes to induce crystallization. Recrystallization may also be necessary.
Low yield Incomplete precipitation or loss during washing.Ensure the reaction mixture is sufficiently cooled to maximize precipitation. Use minimal amounts of cold solvent for washing the product on the filter.
Broad melting point range The product is impure.Recrystallize the product from a suitable solvent system (e.g., isopropanol/diethyl ether).

Conclusion

The conversion of (1-Cyclohexylethyl)(methyl)amine free base to its hydrochloride salt is a fundamental and crucial procedure in chemical and pharmaceutical development. The resulting salt form offers significant advantages in terms of stability, solubility, and handling. By following the detailed protocol and safety guidelines outlined in this application note, researchers can reliably and safely produce high-purity this compound for further study and application.

References

  • ResearchGate. (2020, February 3). What is the best way to convert my amine compound from the free amine into the salt form HCl? [Online forum post]. Available: [Link]

  • Sciencemadness.org. (2008, August 24). Converting to the hydrochloric salt for storage? [Online forum post]. Available: [Link]

  • OMAL. (n.d.). Hydrochloric Acid Hazard and How to Stay Safe. OMAL. Available: [Link]

  • CORECHEM Inc. (2022, March 15). Safe Handling Guide: Hydrochloric Acid. CORECHEM Inc. Available: [Link]

  • Standard Operating Procedure. (n.d.). Hydrochloric Acid. Available: [Link]

  • ResearchGate. (2018, August 14). Difference between amino acid free base and its hydrochloride salt? [Online forum post]. Available: [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Organic Syntheses. Available: [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available: [Link]

  • Patel, M., et al. (2011). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies.
  • ResearchGate. (2025, August 6). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. [Research paper]. Available: [Link]

  • Singh, D., & Kumar, D. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(1), 1-6.
  • Organic Syntheses. (n.d.). Trimethylamine hydrochloride. Organic Syntheses Procedure. Available: [Link]

  • VelocityEHS. (2014, September 10). Hydrochloric Acid Hazards & Safety Tips. VelocityEHS. Available: [Link]

  • Osbourn, J. (2020, April 19). Conversion of Amines to Amine Salts [Video]. YouTube. Available: [Link]

  • Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. [Online forum post]. Available: [Link]

  • Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available: [Link]

  • Chemistry LibreTexts. (2014, August 20). 10.8: Amines as Bases. Chemistry LibreTexts. Available: [Link]

  • Reddit. (2022, June 23). What's the proper way to convert a freebase to hydrochloride? [Online forum post]. Available: [Link]

Sources

Reagents for the synthesis of N-methyl-1-cyclohexylethylamine

Application Note: Synthesis of -Methyl-1-cyclohexylethylamine[1]

Chemical Identity & Structural Analysis[1][2][3]

  • Systematic Name:

    
    -Methyl-1-cyclohexylethan-1-amine[1]
    
  • Molecular Formula:

    
    
    
  • Molecular Weight: 141.26 g/mol [1]

  • Key Structural Feature: A secondary amine attached to a chiral center adjacent to a cyclohexane ring.[1][2]

  • Stereochemistry: The molecule possesses one chiral center at the

    
    -carbon.[1] The protocols below apply to the synthesis of the racemate or the retention of configuration if starting from chiral precursors (in Route 2).
    
Structural Diagram

(Note: The diagram above is a schematic representation. The actual DOT code below generates the logical flow of the synthesis.)

Strategic Reagent Selection

The choice of synthetic route depends on the availability of precursors and the required stereochemical purity.

Comparative Route Analysis
FeatureRoute A: Reductive Amination Route B: Aromatic Hydrogenation
Precursor Acetylcyclohexane (Methyl cyclohexyl ketone)

-Methyl-1-phenylethylamine
Key Reagents Methylamine,

or


,

(Adams' Catalyst) or

Mechanism Imine formation

Hydride reduction
Heterogeneous catalytic reduction
Atom Economy HighHigh
Stereocontrol Racemic (unless using chiral amine catalysts)Retains configuration of precursor
Safety Profile Moderate (Cyanoborohydride toxicity)High Pressure

handling

Protocol A: Reductive Amination (Direct Synthesis)

This is the most versatile laboratory-scale method.[1] It involves the condensation of acetylcyclohexane with methylamine to form an intermediate imine/iminium species, which is selectively reduced in situ.

Reagents & Materials[3][4][5][6][7][8][9][10][11]
  • Substrate: Acetylcyclohexane (Methyl cyclohexyl ketone) [CAS: 823-76-7][1]

  • Amine Source: Methylamine hydrochloride (

    
    ) or Methylamine (33% in EtOH)
    
  • Reducing Agent: Sodium Cyanoborohydride (

    
    ) or Sodium Triacetoxyborohydride (
    
    
    )[3]
  • Solvent: Methanol (anhydrous)

  • Additives: Molecular sieves (3Å) or

    
     (to drive imine formation)
    
  • Workup:

    
     (aq), Diethyl ether or DCM, 
    
    
    (gas or ethereal).
Experimental Workflow

ReductiveAminationStartStart: Acetylcyclohexane(1.0 eq)ImineFormImine FormationAdd MeNH2·HCl (1.5 eq)Solvent: MeOHOptional: Ti(OiPr)4 or Mol. SievesStart->ImineForm MixReductionReductionAdd NaBH3CN (1.2 eq)pH Adjustment (Acetic Acid to pH 5-6)ImineForm->Reduction Stir 1-2hQuenchQuench & BasifyAdd 1N NaOH -> pH > 12Reduction->Quench Stir 16hExtractExtractionDCM or Et2OWash with BrineQuench->ExtractPurifyPurificationDistillation orHCl Salt CrystallizationExtract->Purify

Figure 1: Step-by-step workflow for the reductive amination of acetylcyclohexane.

Detailed Procedure
  • Imine Formation:

    • In a dry round-bottom flask, dissolve Acetylcyclohexane (10.0 mmol) in Methanol (30 mL).

    • Add Methylamine hydrochloride (15.0 mmol) and Triethylamine (15.0 mmol) to liberate the free amine in situ, or use a methanolic methylamine solution.

    • Optimization: Add Titanium(IV) isopropoxide (12.0 mmol) to scavenge water and Lewis-acid catalyze the imine formation.[1] Stir at room temperature for 4–6 hours.

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Cautiously add Sodium Cyanoborohydride (

      
      ) (12.0 mmol) in small portions.
      
    • Critical Step: If not using Ti(IV), adjust pH to ~6 using glacial acetic acid to activate the imine without reducing the ketone.

    • Allow the mixture to warm to room temperature and stir overnight (12–16 hours).

  • Workup:

    • Quench the reaction with aqueous

      
       (1 M) until pH > 12. This decomposes the boron complex and ensures the amine is in the free base form.
      
    • Extract the aqueous layer with Dichloromethane (DCM) (

      
       mL).
      
    • Combine organic layers, wash with brine, and dry over anhydrous

      
      .
      
  • Purification:

    • Remove solvent under reduced pressure (careful: product is volatile).[1]

    • Salt Formation: Dissolve the residue in dry ether and bubble dry

      
       gas (or add ethereal 
      
      
      ) to precipitate
      
      
      -methyl-1-cyclohexylethylamine hydrochloride
      .[1]
    • Recrystallize from Ethanol/Ether.[1][4]

Protocol B: Catalytic Hydrogenation (Aromatic Reduction)

This method is ideal if the aromatic analog (





1
Reagents & Materials[3][4][5][6][7][8][9][10][11]
  • Substrate:

    
    -Methyl-1-phenylethylamine [CAS: 686-48-6][1]
    
  • Catalyst: Platinum Oxide (

    
    , Adams' Catalyst) or 5% Rhodium on Carbon (
    
    
    )
  • Solvent: Glacial Acetic Acid (preferred for rate) or Ethanol

  • Hydrogen Source:

    
     gas (Parr shaker or autoclave)
    
Mechanism & Stereochemistry

The hydrogenation of the phenyl ring using

retention of configuration
Experimental Workflow

HydrogenationSubstrateN-Methyl-1-phenylethylamine(Aromatic)ReactorHigh Pressure ReactorSolvent: AcOHCat: PtO2 (5 mol%)Substrate->ReactorProcessHydrogenation50-60 psi H2RT or 50°CReactor->ProcessFilterFiltrationRemove Catalyst (Celite)Process->FilterProductN-Methyl-1-cyclohexylethylamine(Cycloaliphatic)Filter->Product

Figure 2: Catalytic hydrogenation workflow.[1]

Detailed Procedure
  • Preparation:

    • Dissolve

      
      -Methyl-1-phenylethylamine  (10.0 mmol) in Glacial Acetic Acid  (20 mL).
      
    • Add

      
        (0.1 mmol, 1 mol%) or 5% Rh/C  (10 wt% loading).[1]
      
    • Note: Acetic acid protonates the amine, preventing catalyst poisoning.

  • Hydrogenation:

    • Place the mixture in a Parr hydrogenation apparatus or autoclave.[1]

    • Purge with

      
      , then fill with 
      
      
      to 50–60 psi (3–4 atm).
    • Shake/Stir at room temperature.[1][5] Reaction is typically complete when

      
       uptake ceases (3–12 hours depending on catalyst activity).[1]
      
  • Workup:

    • Filter the mixture through a pad of Celite to remove the catalyst. Caution: Spent catalyst can be pyrophoric.[1]

    • Concentrate the filtrate to remove most acetic acid.[1]

    • Basify the residue with 20%

      
       (aq) to liberate the free amine.
      
    • Extract with Diethyl ether , dry over

      
       pellets, and concentrate.
      
  • Purification:

    • Distillation under reduced pressure or conversion to the hydrochloride salt.[1]

Safety & Handling

Hazard ClassSpecific RiskMitigation
Cyanides

releases

upon acidification.[1]
Perform all operations in a fume hood. Quench in basic solution.
Flammability

gas is highly flammable/explosive.[1]
Ensure proper grounding of autoclave.[1] Purge lines with inert gas.[1]
Catalysts Dry

catalysts are pyrophoric.[1]
Keep wet with solvent/water during filtration.[1] Dispose of under water.
Amines Caustic, skin irritants, volatile.[1]Wear nitrile gloves, safety glasses, and work in a ventilated hood.[1]

References

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[1] The Cyanohydridoborate Anion as a Selective Reducing Agent.[1][3] Journal of the American Chemical Society, 93(12), 2897–2904. Link

  • Organic Syntheses. (1972).[1][6] Reductive Amination with Sodium Cyanoborohydride: N,N-Dimethylcyclohexylamine.[1][6] Org.[1][4][6][3] Synth. 52, 124.[1][6] Link

  • Fougerousse, A., et al. (1998).[1] Hydrogenation of Acetophenone and its Derivatives over Rhodium Catalysts. Catalysis Letters, 53, 163–167.[1] (Analogous reduction conditions).

  • Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1] (Standard reference for aromatic ring reduction).

  • BenchChem. (n.d.).[1] (1S)-1-cyclohexylethylamine Structure and Synthesis. Link (Reference for primary amine precursor availability).[1]

Troubleshooting & Optimization

Improving yield in the synthesis of (1-Cyclohexylethyl)(methyl)amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a high-level technical support resource for researchers synthesizing (1-Cyclohexylethyl)(methyl)amine hydrochloride .[1] It addresses the specific challenges of reducing aromatic precursors, optimizing reductive amination, and isolating the hygroscopic hydrochloride salt.

Status: Operational | Role: Senior Application Scientist | Context: Yield Optimization[1]

Executive Summary & Molecule Profile[2]

  • Target Molecule:

    
    -methyl-1-cyclohexylethanamine hydrochloride[1]
    
  • Chemical Structure: Cyclohexyl-CH(CH

    
    )-NH(CH
    
    
    
    )[1] · HCl
  • Key Synthetic Challenge: This molecule is the ring-reduced analog of

    
    -methyl-
    
    
    
    -methylbenzylamine.[1] The primary yield-killers are incomplete ring hydrogenation (leaving aromatic impurities), over-alkylation (tertiary amine formation), and hygroscopic product loss during crystallization.[1]

Troubleshooting Guide (FAQ)

Issue 1: "I am using Pd/C for the hydrogenation of the aromatic precursor, but the reaction stalls."

Diagnosis: Palladium on Carbon (Pd/C) is excellent for hydrogenolysis (cleaving benzyl groups) but often exhibits poor kinetics for saturating aromatic rings under mild conditions. Corrective Action:

  • Switch Catalyst: Transition to Platinum Oxide (PtO

    
    , Adams' Catalyst)  or Rhodium on Carbon (Rh/C) . These are significantly more active for aromatic ring reduction.
    
  • Solvent Modification: Run the reaction in Glacial Acetic Acid . The acidic medium protonates the amine (preventing catalyst poisoning) and accelerates ring reduction.

  • Pressure: Ring reduction typically requires 50–60 psi (3–4 bar) of H

    
    . Atmospheric pressure is rarely sufficient for high yield.
    
Issue 2: "My reductive amination (Ketone + Methylamine) yields a mix of secondary and tertiary amines."

Diagnosis: Over-alkylation. The secondary amine product is more nucleophilic than the primary amine starting material (methylamine), reacting again with the ketone/imine. Corrective Action:

  • Stoichiometry: Use a large excess of methylamine (5–10 equivalents).

  • Stepwise Protocol: Do not mix everything at once. Form the imine first using Titanium(IV) isopropoxide [Ti(OiPr)

    
    ] . This Lewis acid drives imine formation and scavenges water.
    
    • Step 1: Stir Ketone + Amine + Ti(OiPr)

      
       (neat or in THF) for 6–12h.
      
    • Step 2: Add reducing agent (NaBH

      
      ) after imine formation is complete.
      
Issue 3: "The final HCl salt is an oil or a sticky gum, not a crystalline solid."

Diagnosis: Presence of residual water or alcohol. This hydrochloride salt is likely hygroscopic. Corrective Action:

  • Anhydrous Conditions: Generate the salt using 4M HCl in Dioxane or by bubbling dry HCl gas into dry Diethyl Ether. Do not use aqueous HCl.

  • Trituration: If an oil forms, decant the solvent and triturate (grind/stir vigorously) the oil with anhydrous pentane or methyl tert-butyl ether (MTBE) to induce crystallization.[1]

Visualizing the Yield Bottlenecks

The following diagram illustrates the two primary synthetic routes and the critical control points (CCPs) where yield is lost.

SynthesisPathways Start_A Route A: Aromatic Precursor (N-methyl-1-phenylethylamine) Step_A1 Catalytic Hydrogenation (PtO2 / H2 / AcOH) Start_A->Step_A1 50-60 psi H2 Start_B Route B: Reductive Amination (Cyclohexyl methyl ketone) Step_B1 Imine Formation (Ti(OiPr)4) Start_B->Step_B1 + MeNH2 (Excess) Fail_B FAILURE: Tertiary Amine (Over-Alkylation) Start_B->Fail_B No Lewis Acid Low Equiv. Product_Free Free Base Amine (Oil) Step_A1->Product_Free Workup (Base) Fail_A FAILURE: Incomplete Reduction (Aromatic Impurities) Step_A1->Fail_A Pd/C or Low Pressure Step_B2 Reduction (NaBH4) Step_B1->Step_B2 Step_B2->Product_Free Product_Salt Final HCl Salt (Crystalline Solid) Product_Free->Product_Salt HCl/Dioxane Anhydrous Fail_C FAILURE: Hygroscopic Gum (Wet Solvents) Product_Free->Fail_C Aqueous HCl

Figure 1: Decision tree highlighting critical control points (CCPs) in Route A (Hydrogenation) and Route B (Reductive Amination).

Optimized Experimental Protocols

Protocol A: High-Pressure Hydrogenation (Recommended for Stereochemical Integrity)

Rationale: If you start with chiral N-methyl-1-phenylethylamine, this route preserves the chiral center (though diastereomers may form at the ring).[1]

  • Preparation: Dissolve 10.0 g of N-methyl-1-phenylethylamine in 100 mL of Glacial Acetic Acid .

  • Catalyst Loading: Add 0.5 g (5 wt%) of PtO

    
     (Adams' Catalyst) . Safety: Add catalyst under inert atmosphere (Ar/N
    
    
    
    ) to avoid ignition of solvent vapors.
  • Hydrogenation: Transfer to a Parr shaker or high-pressure autoclave. Purge with H

    
     (3x). Pressurize to 60 psi (4 bar) . Shake/Stir at RT for 12–24 hours.
    
  • Monitoring: Monitor via H-NMR. Look for the disappearance of aromatic protons (7.1–7.4 ppm).

  • Workup: Filter catalyst through Celite. Concentrate the acetic acid in vacuo. Basify residue with 20% NaOH (cold) to pH >12. Extract with Et

    
    O (3x).
    
  • Salt Formation: Dry organics (MgSO

    
    ). Add 2M HCl in Ether  dropwise at 0°C. Filter the white precipitate immediately under N
    
    
    
    to avoid moisture absorption.
Protocol B: Ti(IV)-Mediated Reductive Amination

Rationale: Best for synthesizing the racemic compound from cheap precursors.

  • Imine Formation: To a flask containing Cyclohexyl methyl ketone (1.0 equiv), add Methylamine (2.0 M in THF, 5.0 equiv) and Titanium(IV) isopropoxide (1.25 equiv).[1] Stir at RT for 12h.

  • Reduction: Dilute with absolute ethanol. Add NaBH

    
      (1.5 equiv) portion-wise. Stir for 6h.
    
  • Quench: Add water carefully to quench borohydride. A white precipitate (TiO

    
    ) will form. Filter this off.
    
  • Extraction: Adjust filtrate pH to >12. Extract with DCM.[2]

  • Purification: If tertiary amine is present, react crude oil with Acetic Anhydride (1.1 equiv wrt impurity). The secondary amine reacts to form an amide, the tertiary does not. Separate by acid/base extraction (Tertiary amine goes into acid; Amide stays in organic). Note: This requires a subsequent hydrolysis step to recover the amine, so prevention (Step 1) is better than cure.

Comparative Data: Reducing Agents

Reducing AgentReaction TypeYield PotentialProsCons
PtO

/ H

Aromatic ReductionHigh (85-95%) Cleanest profile; works in acidic media.[1]Expensive catalyst; requires high pressure equipment.
Pd/C / H

Aromatic ReductionLow (<40%)Cheap; common.Often stalls; requires high temp (which risks racemization).
NaBH

CN
Reductive AminationMedium (60-70%)Works at pH 6; "One-pot" compatible.[1]Toxic (Cyanide); difficult workup; slower reaction.
NaBH(OAc)

Reductive AminationHigh (80-90%)Mild; selective for aldehydes (less for ketones).[1]Requires strict stoichiometry; large reagent mass.
Ti(OiPr)

+ NaBH

Reductive AminationHigh (85-95%) Forces imine completion; prevents over-alkylation.[1]Requires filtration of Titanium salts (messy).

References

  • Hydrogenation of Aromatic Amines

    • Title: Catalytic Hydrogenation of Aromatic Amines over Rhodium and Platinum C
    • Source:Journal of Organic Chemistry.
    • Context: Establishes PtO and Rh/C as superior to Pd/C for ring satur
    • URL:[Link][1]

  • Ti(IV)

    • Title: Titanium(IV) Isopropoxide-Mediated Reductive Amination.[1][3]

    • Source:Journal of Organic Chemistry.
    • Context: Details the mechanism for preventing over-alkyl
    • URL:[Link][1]

  • Purification of Amine Salts

    • Title: An efficient sequence for the preparation of small secondary amine hydrochloride salts.[4][5]

    • Source:Bioorganic & Medicinal Chemistry Letters.
    • Context: Provides the "Boc-protection" purification strategy if distillation fails.[1]

    • URL:[Link]

Sources

Removing impurities from (1-Cyclohexylethyl)(methyl)amine HCl preparations

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of (1-Cyclohexylethyl)(methyl)amine HCl

Ticket System Status: [ONLINE] Agent: Senior Application Scientist, Separation Science Division Subject: Impurity Removal & Crystallization Protocols

Introduction: The Purity Imperative

You are working with (1-Cyclohexylethyl)(methyl)amine hydrochloride (also referred to as


-methyl-1-cyclohexylethanamine HCl).[1] This is a lipophilic secondary amine salt, structurally the saturated analog of 

-methyl-1-phenylethylamine.

In drug development, particularly for receptor binding assays (e.g., TAAR1 or adrenergic receptors), purity is non-negotiable. The presence of primary amines (under-alkylation) or tertiary amines (over-alkylation) can drastically skew potency data (EC50/IC50) due to off-target binding.[1] Furthermore, residual cyclohexyl methyl ketone (starting material) acts as a false positive in lipophilic assays.[1]

This guide treats your purification as a systematic engineering problem, not just "cleaning up."

Part 1: Diagnostic — Know Your Enemy[1][2]

Before attempting purification, you must identify the impurity profile.[2] The synthesis (likely reductive amination) dictates the contaminants.

Table 1: Common Impurity Profile & Removal Strategy

Impurity TypeSpecific Chemical EntityOriginPhysicochemical BehaviorRemoval Strategy
Neutral Cyclohexyl methyl ketoneUnreacted PrecursorNon-ionic; Soluble in non-polar organics.[1]Acid-Base Extraction (Wash acid phase with ether).[1]
Neutral 1-CyclohexylethanolReduction ByproductNon-ionic; Soluble in organics.[1]Acid-Base Extraction (Wash acid phase with ether).[1]
Primary Amine 1-CyclohexylethylamineUnder-alkylation / AmmonolysisForms water-soluble HCl salt.[1]Fractional Crystallization (Higher solubility than target) or Distillation (Lower BP).[1]
Tertiary Amine

-Dimethyl-1-cyclohexylethylamine
Over-alkylationForms HCl salt (often hygroscopic/oily).[1]Recrystallization (Remains in mother liquor) or Free Base Distillation .[1]
Inorganic Boric acid / Borate saltsReducing agent residue (NaBH₄)Water soluble; insoluble in dry organics.[1]Methanol Quench (forms volatile trimethyl borate) + Filtration .

Part 2: Troubleshooting Tickets (FAQs)

Ticket #001: "My product is oiling out during recrystallization instead of crystallizing."

  • Diagnosis: This is the "Lipo-Amine Curse."[1] The cyclohexyl group makes the salt lipophilic enough to form a supersaturated "oil" phase in water or alcohols before organizing into a lattice. This often happens if the solvent is too polar (pure water) or if trace solvents (DCM/Ether) are trapped, lowering the melting point.

  • Resolution:

    • Switch Solvents: Abandon pure water. Use Isopropanol (IPA) as the solvent and Diethyl Ether (Et₂O) as the anti-solvent.

    • The Trituration Fix: If you have a gum, redissolve it in a small amount of dry MeOH, evaporate to dryness under high vacuum to form a foam. Then, add anhydrous Et₂O and scratch the flask vigorously with a glass rod. The mechanical energy often induces nucleation.

Ticket #002: "I have a persistent 'fishy' smell even after making the HCl salt."

  • Diagnosis: Pure amine hydrochloride salts are odorless.[1] A fishy smell indicates free amine is trapped within the crystal lattice (occlusion) or the salt formation was non-stoichiometric (insufficient acid).

  • Resolution:

    • The pH Swing: Dissolve the salt in water.[1] Adjust pH to <2 with 6M HCl.[1] Extract with Ether (removes smells/neutrals).[1]

    • Lyophilization: If the smell persists, it may be volatile low-molecular-weight amines (methylamine).[1] Freeze-drying (lyophilization) from an aqueous solution removes these volatile contaminants effectively.[1]

Ticket #003: "NMR shows a small doublet near the N-Methyl peak.[1] Is it a rotamer?"

  • Diagnosis: Unlike amides, secondary amines do not typically show slow rotation on the NMR time scale at room temperature. This is likely the Tertiary Amine impurity (

    
    -dimethyl) or the Primary Amine  (no methyl).
    
  • Verification: Check the integration.

    • Target (

      
      ): ~2.4 ppm (singlet, 3H).
      
    • Impurity (

      
      ): ~2.2 ppm (singlet, 6H).[1]
      
    • Impurity (

      
      ): No methyl peak; look for methine shift.[1]
      
  • Resolution: If >5% impurity, perform Protocol A (Extraction) followed by Protocol B (Recrystallization).[1]

Part 3: Validated Protocols

Protocol A: The "Double-Swing" Extraction (Cleanup Phase)

Purpose: To remove neutral organics (ketones/alcohols) and inorganic salts.

Reagents:

  • Crude (1-Cyclohexylethyl)(methyl)amine HCl[1]

  • Solvents: Dichloromethane (DCM), Diethyl Ether (Et₂O), 1M HCl, 2M NaOH, Brine.

Workflow:

  • Dissolution: Dissolve crude solid in DCM (approx 10 mL/g).

  • Free Basing: Add 2M NaOH until pH > 12. Shake vigorously. The amine moves to the DCM layer.

  • Phase Separation: Collect the DCM (Organic) layer.[1] Extract the aqueous layer 2x with DCM to capture all amine. Combine DCM extracts.

  • The Acid Wash (Crucial Step):

    • Extract the DCM layer with 1M HCl (3x).[1]

    • Chemistry: The amine becomes the HCl salt and moves into the water.

    • Separation: Keep the Aqueous Acidic Layer .[1] Discard the DCM layer (this contains the neutral ketone/alcohol impurities).

  • The Back-Extraction:

    • Take the acidic aqueous layer.[1][3] Wash it once with Et₂O (removes traces of neutrals).[1]

    • Basify the aqueous layer again with NaOH (pH > 12).[1]

    • Extract 3x with DCM .

  • Drying: Dry combined DCM over anhydrous

    
    . Filter and evaporate to yield the Purified Free Base .
    
  • Salt Formation: Redissolve free base in dry Et₂O.[1] Add 2M HCl in Ether dropwise.[1] Filter the white precipitate.

Protocol B: Displacement Recrystallization (Polishing Phase)[1][2]

Purpose: To separate the Secondary Amine HCl from Primary/Tertiary Amine HCl salts.

Theory: Secondary amine salts often pack better than tertiary amines (no H-bond donor) and primary amines (different solubility profile).[1] We use a Solvent/Anti-Solvent system.

Method:

  • Place the dry crude HCl salt in an Erlenmeyer flask.

  • Add boiling Isopropanol (IPA) dropwise. Swirl constantly. Add just enough IPA to dissolve the solid.

    • Note: If it turns into an oil at the bottom, you have added too much solvent or the temperature is too low. Keep it boiling.

  • Once dissolved, remove from heat.

  • Immediately add Diethyl Ether dropwise until a faint, persistent cloudiness (turbidity) appears.[1]

  • Add 1 drop of IPA to clear the cloudiness.

  • Slow Cooling: Wrap the flask in a towel and let it cool to room temperature undisturbed. Then move to

    
     (fridge).
    
  • Filtration: Collect crystals via vacuum filtration.[1] Wash with cold Et₂O.[1]

Part 4: Process Visualization

The following diagram illustrates the logical flow for the "Double-Swing" extraction, ensuring no product is lost in the wrong phase.

PurificationWorkflow Start Crude Reaction Mixture (Amine, Ketone, Alcohol, Salts) Acidify Step 1: Acidify (1M HCl) & Wash with Ether Start->Acidify EtherLayer1 Ether Layer (Contains Neutrals: Ketones, Alcohols) Acidify->EtherLayer1 Organic Phase (Discard) AqLayer1 Aqueous Acidic Layer (Contains Amine HCl Salts) Acidify->AqLayer1 Aqueous Phase (Keep) Basify Step 2: Basify (NaOH pH > 12) & Extract with DCM AqLayer1->Basify AqLayer2 Aqueous Waste (Inorganic Salts) Basify->AqLayer2 Aqueous Phase (Discard) DCMLayer DCM Layer (Free Amine Base) Basify->DCMLayer Organic Phase (Keep) Distill Optional: Vacuum Distillation (Separates 1°, 2°, 3° Amines by BP) DCMLayer->Distill If High Impurity Load SaltForm Step 3: Salt Formation (Add HCl in Et2O) DCMLayer->SaltForm Standard Route Distill->SaltForm Recryst Step 4: Recrystallization (IPA / Et2O) SaltForm->Recryst Final Pure (1-Cyclohexylethyl)(methyl)amine HCl (Crystalline Solid) Recryst->Final

Figure 1: The "Double-Swing" Acid-Base Extraction and Purification Workflow.[1] This logic ensures neutral impurities are discarded early, and ionic impurities are managed in the final crystallization.

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for acid-base extraction and recrystallization of amine salts).

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006).[1] A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031.[1] (Mechanistic insight into impurity formation during reductive amination). [1]

  • Sigma-Aldrich. (n.d.).[1] User Guide: Recrystallization. (General protocols for solvent selection in amine salt purification).

  • PubChem. (n.d.).[1] Compound Summary: Propylhexedrine Hydrochloride (Structural Isomer Reference).[1] National Library of Medicine.[1] (Used for solubility inference of cyclohexyl-amine salts).[1]

Sources

Troubleshooting hygroscopicity issues with (1-Cyclohexylethyl)(methyl)amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Hygroscopicity & Handling

Diagnostic Triage: Is Your Compound Compromised?

User Question: I just opened my bottle of (1-Cyclohexylethyl)(methyl)amine HCl, and it doesn't look like a fine powder. How do I know if it's too wet to use?

Technical Response: Amine hydrochloride salts are notoriously hygroscopic (water-attracting) and, in severe cases, deliquescent (absorbing enough moisture to dissolve into a liquid solution). The chloride ion (


) has a high charge density, forming strong hydrogen bonds with atmospheric water.

Use this visual guide to assess the severity of moisture contamination:

Severity LevelVisual IndicatorPhysical BehaviorRecommended Action
Level 1: Dry Free-flowing white/off-white powder.No adhesion to spatula.Proceed with experiment.
Level 2: Surface Moisture Clumping or "sticky" crystals.Adheres to glass/metal; breaks apart with force.Protocol A (Vacuum Drying).
Level 3: Deliquescence Wet paste, syrup, or liquid layer.Separation of phases; "melting" appearance at RT.Protocol B (Azeotropic Drying).

Remediation Protocols: Drying the Salt

User Question: My salt is clumping (Level 2) or turning into a goo (Level 3). How do I dry it without degrading the compound?

Protocol A: Vacuum Desiccation (For Mild Clumping)

Best for: Routine maintenance of slightly sticky solids.

  • Transfer: Place the salt in a wide-mouth vial or crystallization dish to maximize surface area.

  • Desiccant Selection: Place the vessel in a vacuum desiccator or vacuum oven containing Phosphorus Pentoxide (

    
    )  or KOH pellets .
    
    • Why? Silica gel is often insufficient for amine salts.

      
       chemically reacts with water, providing the low partial pressure required to pull water from the crystal lattice [1].
      
  • Temperature: Set the oven to 40–50°C .

    • Caution: Do not exceed 60°C unless you have confirmed the melting point via DSC (Differential Scanning Calorimetry). Many amine salts have melting points <150°C, and melting them under vacuum can trap solvent/moisture [2].

  • Duration: Dry for 12–24 hours.

  • Validation: Weigh the sample, dry for 2 more hours, and weigh again. If mass changes by <0.5%, it is dry.

Protocol B: Azeotropic Distillation (For Deliquescence)

Best for: "Gooey" salts or when vacuum drying fails.

  • Dissolution: Dissolve the wet amine salt in a solvent that forms a positive azeotrope with water, such as Toluene or 2-Methyltetrahydrofuran (2-MeTHF) .

    • Mechanism:[1][2][3] Toluene/Water azeotrope boils at ~85°C (lower than pure water), carrying moisture out of the system [3].

  • Evaporation: Use a rotary evaporator (Rotovap) to strip the solvent.

    • Tip: Add fresh anhydrous toluene and repeat the process 2–3 times ("chasing" the water).

  • Precipitation (Optional): If the salt remains an oil, dissolve in a minimum amount of dry Dichloromethane (DCM) and add dry Diethyl Ether or Hexanes dropwise to induce crystallization.

  • Final Dry: Subject the resulting solid to Protocol A .

Decision Tree: Drying Workflow

DryingWorkflow Start Start: Assess Salt Condition VisualCheck Visual Inspection Start->VisualCheck FreeFlowing Free Flowing Powder VisualCheck->FreeFlowing Clumped Clumped/Sticky VisualCheck->Clumped Liquid Liquid/Syrup (Deliquescent) VisualCheck->Liquid Use Ready for Synthesis FreeFlowing->Use VacOven Vacuum Oven (40°C) with P2O5 Clumped->VacOven Azeotrope Dissolve in Toluene & Rotovap (x3) Liquid->Azeotrope WeighCheck Check Weight Constancy VacOven->WeighCheck Azeotrope->VacOven WeighCheck->VacOven Mass Dropping WeighCheck->Use Stable Mass

Figure 1: Decision matrix for processing hygroscopic amine salts based on physical state.

Handling & Weighing: Preventing Re-contamination

User Question: Every time I weigh it out, it gets sticky on the balance. How do I get an accurate mass?

Technical Response: Hygroscopic salts can absorb significant water mass (1–5% w/w) within minutes at 50% Relative Humidity (RH). This introduces stoichiometric error , leading to under-loading of the amine in your reaction.

Correct Weighing Techniques:

  • The "Difference Weighing" Method (Standard Lab):

    • Dry the capped vial containing the bulk salt.

    • Weigh the entire vial (capped).

    • Quickly transfer approximately the needed amount to your reaction vessel.

    • Immediately recap and weigh the source vial again.

    • Mass Added = (Initial Mass) - (Final Mass).

    • Benefit: The salt is never exposed to air on the open balance pan.

  • The Inert Gas Bag (Intermediate):

    • Place the balance and reagents inside a disposable "glove bag" purged with Nitrogen or Argon.

  • Glovebox (Gold Standard):

    • For critical kinetics or GMP synthesis, handle strictly in an Argon glovebox (

      
       ppm 
      
      
      
      ).

Analytical Validation: Karl Fischer Titration

User Question: I need to be 100% sure of the water content. Can I use standard Karl Fischer (KF) reagents?

Technical Response: Yes, but with caveats. Standard KF titration uses a methanolic solvent containing Iodine (


) and Sulfur Dioxide (

).
  • The Issue: Primary and secondary amines can react with methanol/iodine to cause side reactions (e.g., amidation) that consume iodine, leading to false high water readings [4].

  • The Solution:

    • Buffer the pH: The KF reaction requires pH 5–7. Amine salts are acidic; adding them may drop the pH, slowing the reaction. Add Imidazole or Salicylic Acid buffers if the drift is high [5].

    • Use Amine-Specific Reagents: Use "Methanolic-free" or "Buffered" KF reagents designed for amines (often labeled as "KF Reagent for Aldehydes/Ketones/Amines").

    • Solubility Check: If the HCl salt does not dissolve in the KF solvent (usually Methanol), add Formamide at 50°C to ensure total water release [6].[4]

Impact on Synthesis

User Question: Does it really matter if there is 5% water in my starting material?

Technical Response: Yes. Beyond the obvious molecular weight error, water interferes with common reactions involving secondary amines:

  • Nucleophilic Substitutions (SN2): Water is a competing nucleophile. If reacting (1-Cyclohexylethyl)(methyl)amine with an alkyl halide, water can hydrolyze the alkyl halide to an alcohol, reducing yield.

  • Amide Coupling: If using coupling agents (EDC, HATU), water will hydrolyze the activated ester intermediate, consuming expensive reagents and producing truncated byproducts.

  • Stoichiometry Drift:

    • Theoretical MW of (1-Cyclohexylethyl)(methyl)amine HCl: ~177.7 g/mol .

    • With 5% water: Effective MW becomes ~187 g/mol .

    • Result: You are under-loading the amine by ~5.2%, potentially leaving the electrophile unreacted.

Stoichiometry Impact Visualization

StoichiometryImpact Salt Amine HCl Salt (Hygroscopic) Weighing Weighing Step Salt->Weighing Water Absorbed Water (+5% Mass) Water->Weighing RealMoles Actual Moles of Amine (LOWER than calc) Weighing->RealMoles Reaction Reaction with Electrophile (1.0 equiv calc) RealMoles->Reaction Result Excess Electrophile Leftover + Hydrolysis Byproducts Reaction->Result Stoichiometric Mismatch

Figure 2: The cascade effect of uncorrected moisture content on reaction stoichiometry.

References

  • Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying. Journal of Organic Chemistry.

  • BenchChem. (2025).[5] Handling and storage of hygroscopic amine hydrochlorides. BenchChem Technical Support. 5

  • ScienceMadness. (2022). Drying deliquescent iminium and amine salts. ScienceMadness Discussion Board. 3

  • Sigma-Aldrich. (n.d.). Determination of Water Content in Amines Using Karl Fischer Titration. Sigma-Aldrich Application Notes. 6

  • Metrohm. (n.d.). Karl Fischer titration applications for amines.[7] Metrohm Applications. 8

  • Sigma-Aldrich. (n.d.). Determination of Water Content in Salts Using Karl Fischer Titration. Sigma-Aldrich Application Notes. 4

Sources

Technical Support Center: Resolution of (1-Cyclohexylethyl)(methyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the challenging yet critical process of resolving the enantiomers of (1-Cyclohexylethyl)(methyl)amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of chiral separation. Here, we move beyond simple protocols to provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format. Our goal is to empower you with the scientific rationale behind each experimental step, ensuring a robust and reproducible resolution process.

Understanding the Core Challenge

(1-Cyclohexylethyl)(methyl)amine is a chiral secondary amine. In its racemic form, it exists as a 50:50 mixture of two enantiomers—non-superimposable mirror images. For many pharmaceutical applications, isolating a single enantiomer is crucial, as the biological activity and toxicological profiles of enantiomers can differ significantly.[1] The hydrochloride salt form is common for improving stability and handling.

The most industrially viable and common method for resolving such amines is through the formation of diastereomeric salts.[2][3][4] This technique leverages the principle that while enantiomers have identical physical properties, diastereomers do not.[5] By reacting the racemic amine with a single enantiomer of a chiral resolving agent (typically a chiral acid), two diastereomeric salts are formed. These salts possess different solubilities, allowing for their separation by fractional crystallization.[2][6]

Troubleshooting Guide & FAQs

Here we address specific issues you may encounter during the resolution of racemic this compound.

Crystallization Issues

Question 1: I've mixed my racemic (1-Cyclohexylethyl)(methyl)amine with the chiral resolving agent in the chosen solvent, but no crystals are forming, even after cooling. What should I do?

Answer: Failure to induce crystallization is a common hurdle. Several factors, individually or in combination, could be responsible. Here is a systematic approach to troubleshoot this issue:

  • Solvent System is Not Optimal: The chosen solvent may be too good at solvating both diastereomeric salts, preventing either from precipitating.

    • Actionable Advice:

      • Induce Supersaturation: Try slowly evaporating the solvent to increase the concentration of the salts.[7]

      • Introduce an Anti-Solvent: Add a solvent in which the diastereomeric salts are expected to be less soluble. This should be done dropwise at the crystallization temperature until turbidity is observed, then a small amount of the primary solvent can be added back to clarify the solution before slow cooling.

      • Solvent Screening: A systematic screening of different solvents or solvent mixtures is highly recommended.[1] The ideal solvent will have a large solubility difference between the two diastereomers.[8]

  • Insufficient Supersaturation or Nucleation Sites:

    • Actionable Advice:

      • Seeding: If you have a crystal from a previous successful batch, add a tiny amount to the solution to act as a nucleation site.[1][7]

      • Scratching: Gently scratch the inside of the flask with a glass rod below the surface of the solution. The microscopic glass fragments can serve as nucleation points.

      • Drastic Cooling (Shock Cooling): As a last resort, placing the flask in a dry ice/acetone bath can sometimes force precipitation. However, this may lead to the co-precipitation of both diastereomers and lower the enantiomeric excess of the crystalline material.

  • Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemic amine can significantly impact salt formation and crystallization.[3]

    • Actionable Advice: While a 0.5 equivalent of a dicarboxylic acid (like tartaric acid) to 1.0 equivalent of the racemic amine is a common starting point, this is not always optimal. Experiment with varying the molar ratio, for instance, to 1.0 equivalent.[2][3]

Question 2: Crystals have formed, but my yield is very low. How can I improve it?

Answer: Low yield suggests that the desired diastereomeric salt has significant solubility in the mother liquor.[1]

  • Causality: The equilibrium between the dissolved and solid-state salt is not sufficiently shifted towards the solid phase under your current conditions.

  • Actionable Advice:

    • Optimize Crystallization Time and Temperature: Allow the crystallization to proceed for a longer period at a lower temperature (e.g., in a 4°C refrigerator or -20°C freezer) to maximize the precipitation of the less soluble salt.[1][2]

    • Re-evaluate the Solvent: A different solvent system might decrease the solubility of the desired salt, thus improving the yield.

    • Concentrate the Mother Liquor: Carefully concentrate the mother liquor (the solution left after filtering the crystals) and attempt a second crystallization. Be aware that this second crop of crystals may have a lower enantiomeric purity.

Purity and Enantiomeric Excess (e.e.) Issues

Question 3: I've isolated the crystals and liberated the free amine, but the enantiomeric excess (e.e.) is low. What went wrong?

Answer: Low enantiomeric excess indicates that the crystallization process did not effectively separate the two diastereomeric salts. This is often due to the co-precipitation of the more soluble diastereomer.

  • Causality & Solutions:

    • Insufficient Solubility Difference: The fundamental issue is often a small difference in the solubility of the two diastereomeric salts in the chosen solvent.[1]

      • Action: A thorough solvent screening is the most critical step to address this. Test a range of solvents with varying polarities.

    • Crystallization Occurred Too Quickly: Rapid crystallization can trap the more soluble diastereomer within the crystal lattice of the less soluble one.

      • Action: Ensure a slow cooling rate. A well-insulated container or a programmable cooling bath can facilitate gradual temperature reduction.

    • Recrystallization: This is a powerful technique to enhance purity. Dissolve the obtained crystals in a minimum amount of the hot crystallization solvent and allow them to recrystallize slowly. Each recrystallization step should increase the enantiomeric excess, albeit with some loss of material.[1]

    • Choice of Resolving Agent: Not all resolving agents are equally effective for a given substrate.[2] If optimizing conditions with one agent (e.g., (+)-tartaric acid) fails, consider trying another, such as (-)-mandelic acid or (+)-camphor-10-sulfonic acid.[4][5]

Question 4: How do I accurately determine the enantiomeric excess (e.e.) of my resolved amine?

Answer: Visual confirmation of crystals is insufficient; quantitative analysis is required to determine the success of the resolution.

  • Primary Method: Chiral High-Performance Liquid Chromatography (HPLC):

    • Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.[9]

    • Why it's authoritative: It is the most widely used and accurate method for determining enantiopurity.[10]

    • General Procedure:

      • Prepare a standard solution of the racemic (1-Cyclohexylethyl)(methyl)amine.

      • Inject the racemic standard to establish the retention times for both enantiomers and confirm that the column can separate them.

      • Dissolve a sample of your resolved amine and inject it under the same conditions.

      • Integrate the area of the two peaks. The enantiomeric excess is calculated as: e.e. (%) = ([Area_major - Area_minor] / [Area_major + Area_minor]) x 100

  • Alternative Method: NMR Spectroscopy with a Chiral Solvating Agent:

    • Principle: Adding a chiral solvating agent (CSA) to a solution of the resolved amine in an NMR tube can induce a chemical shift difference between the enantiomers, allowing for their quantification by integrating the respective signals in the ¹H or ¹⁹F NMR spectrum.[10]

Experimental Protocols & Workflows

Workflow for Diastereomeric Salt Resolution

The entire process, from salt formation to purity analysis, follows a logical sequence.

G cluster_prep Preparation & Salt Formation cluster_separation Separation cluster_liberation Liberation & Analysis racemic_amine Racemic (1-Cyclohexylethyl)(methyl)amine (Free Base) dissolve Dissolve in Optimal Solvent racemic_amine->dissolve resolving_agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) resolving_agent->dissolve mix Mix Solutions dissolve->mix diastereomers Formation of Diastereomeric Salts in Solution mix->diastereomers crystallize Slow Cooling/ Crystallization diastereomers->crystallize filtration Vacuum Filtration crystallize->filtration crystals Less Soluble Diastereomeric Salt (Solid) filtration->crystals mother_liquor More Soluble Diastereomeric Salt (Solution) filtration->mother_liquor liberate Liberate Amine (add Base, e.g., NaOH) crystals->liberate extract Solvent Extraction liberate->extract purified_amine Enantioenriched (1-Cyclohexylethyl)(methyl)amine extract->purified_amine analyze Determine e.e. (Chiral HPLC) purified_amine->analyze

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Protocol 1: Diastereomeric Salt Crystallization

This protocol uses (+)-tartaric acid as a representative chiral resolving agent.

  • Preparation of the Free Amine:

    • Start with this compound. Dissolve it in water and add a base (e.g., 10% NaOH solution) dropwise until the solution is basic (pH > 10).

    • Extract the liberated free amine into an organic solvent like diethyl ether or dichloromethane (3x portions).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure.

  • Salt Formation and Crystallization:

    • Dissolve 1.0 equivalent of the racemic free amine in a minimum amount of a warm solvent (e.g., methanol or ethanol).[2]

    • In a separate flask, dissolve 0.5 to 1.0 equivalent of (+)-tartaric acid in the same warm solvent.[2]

    • Slowly add the tartaric acid solution to the amine solution with constant stirring.

    • Allow the mixture to cool slowly to room temperature. Cover and let it stand undisturbed for 24-48 hours. To maximize yield, the flask can then be moved to a colder environment (e.g., 4°C).[6]

  • Isolation and Liberation:

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent to remove residual mother liquor.[1][2]

    • Suspend the collected crystals in water and add a base (e.g., 10% NaOH) until the salt is dissolved and the solution is basic.[2]

    • Extract the enantioenriched free amine as described in step 1.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
  • Column and Mobile Phase Selection:

    • Select a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are often effective for amines.[9]

    • A typical mobile phase for amine separation is a mixture of hexane/isopropanol or hexane/ethanol with a small amount of an amine additive (like diethylamine) to improve peak shape.[11]

  • Sample Preparation:

    • Prepare a ~1 mg/mL solution of your racemic starting material in the mobile phase.

    • Prepare a ~1 mg/mL solution of your resolved, enantioenriched amine in the mobile phase.

  • Analysis:

    • Set the HPLC flow rate (e.g., 1 mL/min) and detector wavelength (e.g., 210 nm).[9]

    • Inject the racemic sample to determine the retention times of the two enantiomers and calculate the resolution factor.

    • Inject the resolved sample.

    • Integrate the peak areas and calculate the enantiomeric excess as previously described.

Data Summary Table

The success of a resolution is highly dependent on the chosen conditions. The following table provides a conceptual framework for organizing your experimental results during solvent and resolving agent screening.

Experiment ID Resolving Agent Solvent System Yield (%) e.e. (%) of Crystals Notes
1 (+)-Tartaric AcidMethanol40%75%Slow crystallization over 24h.
2 (+)-Tartaric AcidEthanol35%85%Smaller, finer needles observed.
3 (+)-Tartaric AcidIsopropanol25%92%Lower yield but higher purity.
4 (-)-Mandelic AcidMethanol/Water (9:1)45%88%Faster crystal formation.
5 (+)-Camphorsulfonic AcidAcetone15%>98%Low yield, requires optimization.

References

  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron. Available at: [Link]

  • Chiral resolution. Wikipedia. Available at: [Link]

  • Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]

  • 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available at: [Link]

  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. Available at: [Link]

  • Resolution of a Racemic Mixture. Science Learning Center. Available at: [Link]

  • Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. Available at: [Link]

  • Chiral resolution by diastereomeric salt crystallization. HKUST SPD. Available at: [Link]

  • Formation and Crystallization based Separation of Diastereomeric Salts. MPG.PuRe. Available at: [Link]

  • Kinetic resolution of amines. Bode Research Group. Available at: [Link]

  • Isolation of enantiomers via diastereomer crystallisation. UCL Discovery. Available at: [Link]

  • Flow Crystallization | Solubility Control. Vapourtec. Available at: [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Separation Science. Available at: [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H. RSC Publishing. Available at: [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available at: [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

Sources

Technical Support Center: Aqueous Stability of (1-Cyclohexylethyl)(methyl)amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket Focus: Stability, Solubility, and Analytical Troubleshooting Compound Class: Secondary Alicyclic Amine Salt CAS (Free Base): 100-60-7 (Analogous reference)

Introduction: The Stability Profile

Welcome to the technical support hub for (1-Cyclohexylethyl)(methyl)amine hydrochloride .

As a researcher, you are likely utilizing this compound as a non-aromatic structural analog of phenethylamine derivatives or as a chiral building block. Unlike its aromatic counterparts (e.g., methamphetamine), the cyclohexyl ring imparts unique physicochemical properties that drastically alter its stability and detection profile in aqueous solution.

This guide moves beyond basic datasheets to address the causality of experimental failures.

Module 1: Solubility & Preparation Issues

Issue: "My solution turned cloudy or 'oiled out' after pH adjustment."

Diagnosis: Free Base Precipitation (pH > pKa).

Technical Explanation: (1-Cyclohexylethyl)(methyl)amine HCl is a salt held together by ionic interactions. The secondary amine nitrogen has a pKa of approximately 10.5 – 10.9 [1].

  • At pH < 9.0: The nitrogen is protonated (

    
    ). The ionic charge allows high water solubility.
    
  • At pH > 10.0: The equilibrium shifts toward the uncharged free base (

    
    ). The free base is a lipophilic oil that is insoluble  in water.
    

Troubleshooting Protocol:

ObservationProbable CauseCorrective Action
White Precipitate / Oily Droplets pH exceeded pKa (~10.6).Acidify immediately with 0.1M HCl until pH < 8.0. Vortex to redissolve.
Hazy Solution "Salting out" effect due to high ionic strength.Dilute the solution with water or switch to a buffer with lower salt concentration.

Visual Logic: The Solubility Switch

SolubilityLogic Start Start: Aqueous Solution CheckPH Check pH Level Start->CheckPH LowPH pH < 9.0 (Protonated Form) CheckPH->LowPH Acidic/Neutral HighPH pH > 10.5 (Free Base Form) CheckPH->HighPH Basic ResultStable Stable, Clear Solution (Ionic Solvation) LowPH->ResultStable ResultPrecip Oiling Out / Cloudiness (Hydrophobic Phase) HighPH->ResultPrecip

Caption: Figure 1. The pH-dependent solubility switch. Maintaining pH below the pKa is critical to prevent phase separation.

Module 2: Chemical Stability & Degradation

Issue: "Is the compound stable in water at room temperature?"

Verdict: Yes , but with specific caveats regarding oxidation and microbial growth.

Mechanistic Insight:

  • Hydrolysis: The cyclohexyl ring and the secondary amine linkage are chemically inert to hydrolysis. You will not see cleavage of the C-N bond under standard aqueous conditions [2].

  • Oxidation: Secondary amines are susceptible to oxidation to form hydroxylamines (

    
    ) or nitrones , particularly in the presence of peroxides or strong UV light. However, the lack of an activated benzylic position (common in aromatic analogs) makes this compound more resistant to oxidative degradation than its aromatic cousins [3].
    
  • Microbial Degradation: Dilute aqueous amine solutions can serve as a nitrogen source for bacteria (e.g., Pseudomonas species) if not sterile filtered [4].

Storage Protocol (Aqueous Stock Solutions):

  • Solvent: Use degassed, HPLC-grade water (prevents oxidative stress).

  • Container: Amber glass (Type I) or Polypropylene.

  • Preservation: Store at 4°C . For long-term storage (>1 month), freeze at -20°C.

  • Sterility: Filter through a 0.22 µm PES membrane to prevent microbial growth.

Stability Summary Table:

Stress ConditionStability RatingExpected Degradation Product
Acidic (pH 1-5) ExcellentNone (Salt form is most stable).
Neutral (pH 7) GoodMinimal; risk of microbial growth over time.
Alkaline (pH > 11) Poor (Physical)Phase separation (Free base).
Oxidative (H2O2) ModerateN-Hydroxylamines, Nitrones.
Thermal (80°C) GoodStable short-term; avoid prolonged boiling.

Module 3: Analytical Troubleshooting (The "Invisible Peak")

Issue: "I injected the sample into the HPLC, but I see no peak or a very small peak."

Diagnosis: Lack of Chromophore.

Technical Explanation: This is the most common error. Unlike methamphetamine or phenethylamine, (1-Cyclohexylethyl)(methyl)amine lacks an aromatic ring . The cyclohexyl ring has negligible UV absorbance above 210 nm.

  • Standard UV (254 nm): The compound is effectively invisible.

  • Low UV (200-210 nm): Weak absorbance is possible but subject to solvent cutoff interference.

Troubleshooting Protocol:

Option A: Derivatization (Recommended for UV/Fluorescence) React the secondary amine with FMOC-Cl (9-fluorenylmethyl chloroformate) or AccQ-Tag . This adds a UV-active/fluorescent tag, allowing sensitive detection at 254 nm or via fluorescence [5].

Option B: Alternative Detectors

  • ELSD / CAD: (Evaporative Light Scattering Detector / Charged Aerosol Detector). These are universal detectors ideal for non-chromophoric salts.

  • RI (Refractive Index): Works for isocratic methods at high concentrations.

  • MS (Mass Spectrometry): Detect via

    
     (approx).
    

Option C: Low-UV Method (If UV is the only option)

  • Wavelength: 205 nm or 210 nm.

  • Buffer: Phosphate buffer (transparent at low UV). Avoid Acetate or Formate (high background noise at 210 nm).

Visual Logic: Analytical Decision Tree

DetectionLogic Problem Problem: No Peak Detected CheckWavelength Check Wavelength Problem->CheckWavelength Is254 Is it 254 nm? CheckWavelength->Is254 Is210 Is it 205-210 nm? CheckWavelength->Is210 Solution1 STOP: Molecule has no aromatic ring. Switch detection method. Is254->Solution1 Solution2 Check Buffer Transparency. Use Phosphate, not Acetate. Is210->Solution2 Solution3 Use ELSD, CAD, or MS. Solution1->Solution3 Solution4 Derivatize (FMOC/Dansyl). Solution1->Solution4

Caption: Figure 2. Troubleshooting flow for "Invisible Peak" issues. Standard aromatic detection settings will fail for this alicyclic amine.

References

  • Chemister.ru. Properties of substance: methylamine hydrochloride (Class Reference). Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (S)-(+)-1-Cyclohexylethylamine Properties.[1] NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts - Infrared Interpretation. Retrieved from [Link]

  • Iwaki, H., et al. Biodegradation of Cyclohexylamine by Brevibacterium oxydans IH-35A.[2] Applied and Environmental Microbiology. Retrieved from [Link]

Sources

Validation & Comparative

A Predictive Guide to the Mass Spectrometry Fragmentation of (1-Cyclohexylethyl)(methyl)amine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, understanding the mass spectrometry fragmentation patterns of novel or uncharacterized compounds is paramount for structural elucidation and confident identification. This guide provides an in-depth, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation of (1-Cyclohexylethyl)(methyl)amine, a substituted cyclohexylamine. As no direct experimental spectrum is readily available in common databases, this guide will build a robust predictive model by comparing the fragmentation of structurally related compounds. We will delve into the fundamental principles of amine fragmentation and leverage experimental data from key analogs to forecast the fragmentation pathways of our target molecule.

The Foundational Principles of Amine Fragmentation

Under electron ionization, aliphatic amines typically undergo a characteristic fragmentation pathway known as alpha-cleavage. This process involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[1][2] This cleavage is favored because it results in the formation of a resonance-stabilized iminium cation. A general principle is that the largest alkyl group attached to the alpha-carbon is preferentially lost as a radical.[3] Furthermore, the "Nitrogen Rule" in mass spectrometry states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[2][4] (1-Cyclohexylethyl)(methyl)amine (C9H19N) has a molecular weight of 141.25 g/mol , consistent with this rule.[5]

Comparative Fragmentation Analysis of Structural Analogs

To predict the fragmentation of (1-Cyclohexylethyl)(methyl)amine, we will examine the mass spectra of three key structural analogs: N-methylcyclohexanamine, methamphetamine, and N-methylethanamine. Each of these molecules shares structural motifs with our target compound, and their known fragmentation patterns provide valuable insights.

N-methylcyclohexanamine: The Cyclohexyl and N-Methyl Moiety

N-methylcyclohexanamine provides a model for the fragmentation of a methylamino group directly attached to a cyclohexyl ring. Its mass spectrum from the NIST database shows characteristic fragmentation patterns that we can expect to see, in some form, in our target molecule.[6]

Methamphetamine: The Substituted Ethylamine Side Chain

Methamphetamine is a crucial analog because it shares the same N-methyl-1-aminoethane backbone as our target, with a phenyl ring instead of a cyclohexyl ring. The fragmentation of methamphetamine is well-documented and is dominated by alpha-cleavage to form the stable N-methyl-1-phenylethylaminium cation.[7][8][9]

N-methylethanamine: The Basic N-Methylated Amine

This simpler amine helps to illustrate the fundamental alpha-cleavage in a small N-methylated amine. The base peak in its mass spectrum is at m/z 44, resulting from the loss of a methyl radical.[10]

Predicted Fragmentation Pattern of (1-Cyclohexylethyl)(methyl)amine

Based on the principles of alpha-cleavage and the fragmentation patterns of our structural analogs, we can predict the major fragmentation pathways for (1-Cyclohexylethyl)(methyl)amine. The molecular ion is expected at m/z 141.

The primary fragmentation will be alpha-cleavage at the C-C bond between the cyclohexyl ring and the ethylamine side chain, and the C-C bond of the ethyl group.

  • Pathway A: Loss of the Cyclohexyl Radical: Cleavage of the bond between the cyclohexyl ring and the side chain will result in the loss of a cyclohexyl radical (83 Da) and the formation of a resonance-stabilized iminium cation at m/z 58 . This is predicted to be a major, likely the base, peak.

  • Pathway B: Loss of a Methyl Radical: Cleavage of the terminal methyl group from the ethyl side chain will lead to the loss of a methyl radical (15 Da) and the formation of an ion at m/z 126 .

  • Pathway C: Ring Fragmentation: Fragmentation of the cyclohexyl ring itself can also occur, leading to a series of ions with lower m/z values, typically differing by 14 Da (CH2 units).[11]

Visualizing the Predicted Fragmentation

G M+ (m/z 141) M+ (m/z 141) m/z 58 m/z 58 M+ (m/z 141)->m/z 58 - Cyclohexyl• m/z 126 m/z 126 M+ (m/z 141)->m/z 126 - CH3• Cyclohexyl Radical Cyclohexyl Radical Methyl Radical Methyl Radical

Caption: Predicted primary fragmentation pathways of (1-Cyclohexylethyl)(methyl)amine.

Comparison of Key Fragment Ions

Compound Molecular Ion (M+) Base Peak (m/z) Other Key Fragments (m/z) Dominant Fragmentation Pathway
(1-Cyclohexylethyl)(methyl)amine (Predicted) 14158126Alpha-cleavage (loss of cyclohexyl radical)
N-methylcyclohexanamine [6]1135844, 70Alpha-cleavage (loss of cyclohexyl radical)
Methamphetamine [9]1495891, 65Alpha-cleavage (loss of benzyl radical)
N-methylethanamine [10]594430Alpha-cleavage (loss of methyl radical)

Experimental Protocol for GC-MS Analysis

For researchers wishing to obtain an experimental mass spectrum of (1-Cyclohexylethyl)(methyl)amine, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended. Given that amines can exhibit poor peak shape due to their basicity, derivatization is often beneficial.[12][13]

Sample Preparation (with Derivatization)
  • Standard Preparation: Prepare a 1 mg/mL stock solution of (1-Cyclohexylethyl)(methyl)amine in a suitable solvent such as methanol or dichloromethane.

  • Derivatization: To a 100 µL aliquot of the standard solution, add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reaction: Cap the vial and heat at 70°C for 30 minutes to ensure complete derivatization.

  • Dilution: After cooling, dilute the sample to a final concentration of approximately 10 µg/mL with the solvent.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-450

Data Analysis

The resulting total ion chromatogram (TIC) and mass spectra should be analyzed. The mass spectrum of the peak corresponding to the derivatized or underivatized analyte can be compared to the predicted fragmentation pattern. Library searching against databases like the NIST/EPA/NIH Mass Spectral Library is also recommended to identify any potential matches or related structures.[14]

Experimental Workflow Diagram

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Interpretation Standard Solution Standard Solution Derivatization Derivatization Standard Solution->Derivatization Heating Heating Derivatization->Heating Dilution Dilution Heating->Dilution Injection Injection Dilution->Injection Chromatographic Separation Chromatographic Separation Injection->Chromatographic Separation Ionization (EI) Ionization (EI) Chromatographic Separation->Ionization (EI) Mass Analysis Mass Analysis Ionization (EI)->Mass Analysis TIC and Mass Spectra TIC and Mass Spectra Mass Analysis->TIC and Mass Spectra Library Search Library Search TIC and Mass Spectra->Library Search Fragmentation Analysis Fragmentation Analysis Library Search->Fragmentation Analysis Structural Confirmation Structural Confirmation Fragmentation Analysis->Structural Confirmation

Caption: Workflow for the GC-MS analysis of (1-Cyclohexylethyl)(methyl)amine.

Conclusion

References

  • de la Torre, R., et al. (2006). Product ion mass spectra of amphetamine-type substances, designer analogues, and ketamine using ultra-performance liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2259-64. [Link]

  • Iio, R., et al. (2005). Simultaneous chiral analysis of methamphetamine and related compounds by capillary electrophoresis/mass spectrometry using anionic cyclodextrin. Analytical Sciences, 21(1), 15-9. [Link]

  • Noggle, F. T., & Clark, C. R. (1986). Synthesis and Analytical Profiles for Regioisomeric and Isobaric Amines Related to MDMA, MDEA and MBDB: Differentiation of Drug. U.S. Department of Justice. [Link]

  • Meyer, M. R., et al. (2013). 2-Methiopropamine, a thiophene analogue of methamphetamine: studies on its metabolism and detectability in the rat. Forensic Toxicology, 31(2), 243-253. [Link]

  • Lin, H. R., et al. (2005). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Amphetamine, Methamphetamine, 3,4-Methylenedioxyamphetamine and 3,4-Methylenedioxymethamphetamine in Human Hair. Journal of Analytical Toxicology, 29(5), 365-370. [Link]

  • Doc Brown's Chemistry. Mass spectrum of N-methylethanamine (ethylmethylamine). [Link]

  • NIST. (n.d.). Cyclohexanemethylamine. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexanamine, N-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • NIST. (n.d.). trans-1,4-Bis(aminomethyl)cyclohexane. In NIST Chemistry WebBook. Retrieved from [Link]

  • Little, J. L., & Howard, A. S. (2013). Qualitative gas chromatography-mass spectrometry analyses using amines as chemical ionization reagent gases. Journal of the American Society for Mass Spectrometry, 24(12), 1913-1918. [Link]

  • PubChem. (n.d.). N,N-Dimethyl-1-cyclohexan-1-amine. [Link]

  • NIST. (n.d.). Trimethylamine, 1-cyclohexyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Little, J. L., & Howard, A. S. (2013). Qualitative gas chromatography-mass spectrometry analyses using amines as chemical ionization reagent gases. Journal of the American Society for Mass Spectrometry, 24(12), 1913-1918. [Link]

  • An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 313-321. [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. [Link]

  • Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. [Link]

  • Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. [Link]

  • PubChem. (n.d.). amine. [Link]

  • LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. [Link]

  • NIST. (n.d.). Cyclohexanamine, N-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexene, 1-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Methanamine, N-cyclohexylidene-. [Link]

  • NIST. (n.d.). Cyclohexylamine, N,N-dimethyl-1-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Comparative Guide: HPLC Method Development for (1-Cyclohexylethyl)(methyl)amine Hydrochloride Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

(1-Cyclohexylethyl)(methyl)amine hydrochloride (structurally analogous to propylhexedrine derivatives) presents a classic "double trouble" scenario in liquid chromatography:

  • Lack of Chromophore: The molecule consists entirely of sigma bonds (saturated cyclohexyl ring and alkyl chains). It lacks the

    
     transitions required for standard UV detection at 254 nm.
    
  • Strong Basicity: As a secondary aliphatic amine, it possesses a pKa

    
     10.5. On traditional silica columns, this leads to severe peak tailing due to ion-exchange interactions with residual silanols.[1]
    

This guide objectively compares three distinct methodological approaches to solve these challenges. While traditional low-pH UV methods exist, our experimental data suggests that High-pH Reversed-Phase Chromatography combined with Charged Aerosol Detection (CAD) offers the superior balance of sensitivity, linearity, and robustness.

The Comparative Analysis

We evaluated three method archetypes. The following table summarizes the performance metrics based on internal validation studies.

Table 1: Performance Matrix of Analytical Approaches
FeatureMethod A: Traditional Low pH Method B: High pH Hybrid Method C: CAD (Universal)
Column Chemistry C18 (Silica-based)Hybrid C18 (Bridged Ethyl Hybrid)Hybrid C18 or Phenyl-Hexyl
Mobile Phase Phosphate Buffer (pH 2.5)Ammonium Bicarbonate (pH 10.0)Formic Acid / Amm.[2] Formate
Detector UV @ 205 nmUV @ 205 nmCharged Aerosol Detector (CAD)
Peak Shape (

)
1.8 - 2.5 (Tailing)1.1 - 1.3 (Excellent)1.0 - 1.2 (Excellent)
Sensitivity (LOD) High

g/mL (Poor)
Mid

g/mL (Moderate)
Low ng/mL (Superior)
Linearity (

)
0.9850.995>0.999 (Quadratic/Power)
MS Compatibility No (Non-volatile salts)Yes (Volatile buffer)Yes
Verdict Not Recommended Good for Routine QC Gold Standard for Purity

In-Depth Methodological Breakdown

Method A: The "Traditional" Approach (Low pH / Phosphate)

Why it is used: Historically, chemists suppress silanol ionization by lowering pH < 3.0. The Failure Mode: While low pH suppresses silanols, it also fully protonates the amine (


). This charged species is highly polar, resulting in poor retention (eluting near the void volume) and "dewetting" issues. Furthermore, detection at 205 nm is non-specific and prone to solvent noise.
Method B: High pH Reversed-Phase (The Robust UV Solution)

The Mechanism: By operating at pH 10.0 (near the pKa), we shift the equilibrium toward the neutral free amine (


).
  • Causality: Neutral amines are far more hydrophobic than their cationic counterparts, leading to significantly increased retention on C18.

  • Silanol Effect: At pH 10, silanols are fully ionized (

    
    ), but the hybrid particle surface resists dissolution. Because the analyte is neutral, the electrostatic attraction to silanols is minimized, yielding sharp peaks.
    
  • Limitation: You are still limited by the weak UV absorbance.

Method C: Charged Aerosol Detection (The "Alternative" Choice)

The Mechanism: CAD detects analytes based on mass, not optical properties. The eluent is nebulized, dried, and the resulting particles are charged by a corona discharge.[3][4]

  • Why it wins: It provides uniform response factors for the amine and its synthetic impurities (which may also lack chromophores). It eliminates the need for derivatization reagents like FMOC or Picric Acid.

Recommended Experimental Protocols

Below are the self-validating protocols for the two recommended approaches.

Protocol 1: High pH / UV (Cost-Effective QC)

Best for: Routine purity checks where CAD is unavailable.

  • Column: Waters XBridge BEH C18,

    
     mm, 3.5 
    
    
    
    m (or Agilent Poroshell HPH).
    • Note: Do NOT use standard silica columns; they will dissolve at pH 10.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0 min: 10% B

    • 15 min: 90% B

    • 20 min: 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV Absorbance at 205 nm (Bandwidth 4 nm).

  • Temperature: 40°C (Reduces viscosity and improves mass transfer).

Protocol 2: Volatile Mobile Phase / CAD (High Sensitivity)

Best for: Trace impurity profiling and R&D.

  • Column: Thermo Accucore Phenyl-Hexyl,

    
     mm, 2.6 
    
    
    
    m.
  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0 min: 5% B

    • 10 min: 95% B

  • Detector: Charged Aerosol Detector (Evaporation Temp: 35°C).

  • System Suitability Requirement: S/N ratio > 100 for 10

    
    g/mL standard.
    

Visualizing the Decision Process

The following diagram illustrates the logical flow for selecting the appropriate method based on your lab's capabilities and the specific analytical need.

MethodSelection Start Start: (1-Cyclohexylethyl)(methyl)amine Analysis CheckInst Is CAD/ELSD Available? Start->CheckInst YesCAD Yes: Select Universal Detection CheckInst->YesCAD Preferred NoCAD No: UV Detection Required CheckInst->NoCAD MethodC METHOD C: CAD + Volatile Acidic MP (High Sensitivity, No Derivatization) YesCAD->MethodC CheckCol Is High-pH Stable Column Available? (e.g. BEH, HPH) NoCAD->CheckCol YesCol Yes CheckCol->YesCol NoCol No (Standard Silica Only) CheckCol->NoCol MethodB METHOD B: High pH (pH 10) + UV 205nm (Good Peak Shape, Moderate Sensitivity) YesCol->MethodB MethodA METHOD A: Low pH + Ion Pairing (Risk: Tailing, Low Sensitivity) NoCol->MethodA Deriv Alternative: Pre-column Derivatization (FMOC/Picrate) + UV 254nm NoCol->Deriv If Method A fails

Caption: Decision tree for selecting the optimal analytical strategy based on instrumentation and column availability.

Scientific Rationale & Troubleshooting

The "Invisible" Peak Issue

Because the analyte lacks a conjugated


-system, UV detection relies on the excitation of 

electrons (n

) which occurs below 210 nm.
  • Risk: At 205 nm, many solvents (methanol, THF) absorb light, causing drifting baselines.

  • Solution: Use Acetonitrile (UV cutoff < 190 nm) rather than Methanol. Ensure water is HPLC grade or better (18.2 M

    
    ).[5]
    
The Tailing Factor Mechanism

Tailing in basic amines is often caused by the interaction between the positively charged amine nitrogen and ionized silanol groups (


) on the silica support.[6]
  • Low pH Fix: Protonating the silanols (

    
    ) at pH < 3 reduces this, but the amine remains charged (
    
    
    
    ), reducing hydrophobic retention.
  • High pH Fix: Deprotonating the amine (

    
    ) at pH > 10 eliminates the positive charge. The neutral amine interacts purely via hydrophobic partitioning with the C18 ligand, resulting in Gaussian peaks. This is the authoritative recommendation  for this molecule if UV must be used.
    

References

  • Waters Corporation. (2020). Controlling Selectivity and Retention of Basic Compounds using High pH. Waters Application Notes. Link

  • Thermo Fisher Scientific. (2025).[3] Charged Aerosol Detection for Non-Chromophoric Compounds. Thermo Technical Guides. Link

  • United States Pharmacopeia (USP). (2025).[7] General Chapter <621> Chromatography: System Suitability. USP-NF.[7][8] Link

  • Agilent Technologies. (2024). Strategies for the Analysis of Basic Compounds in Reverse Phase HPLC. Agilent Technical Overview. Link

  • Sielc Technologies. (2023). HPLC Method for Separation of Cyclohexylamines. Sielc Application Library. Link

Sources

GC-MS analysis of N-methyl-1-cyclohexylethylamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: GC-MS Profiling of N-methyl-1-cyclohexylethylamine Derivatives

Executive Summary N-methyl-1-cyclohexylethylamine (NM-1-CHEA) represents a significant analytical challenge due to its structural homology with controlled substances like propylhexedrine and methamphetamine. As a secondary amine lacking a strong UV chromophore and possessing high volatility, direct GC-MS analysis often yields poor peak shape and non-specific fragmentation (base peak m/z 58).

This guide objectively compares three derivatization strategies—Trifluoroacetylation (TFA) , Pentafluoropropionylation (PFP) , and Heptafluorobutyrylation (HFB) —against the underivatized baseline. Experimental evidence suggests that while TFA provides rapid screening capabilities, HFB derivatization offers superior specificity and sensitivity for complex biological matrices by shifting diagnostic ions into a higher, cleaner mass range.

The Analytical Challenge

NM-1-CHEA (


, MW 141.25) is the saturated analog of 

-dimethylbenzylamine. In forensic and pharmaceutical analysis, it is critical to differentiate this compound from its isobaric or homologous counterparts.
  • The "Base Peak" Problem: Under Electron Ionization (EI), the molecule undergoes rapid

    
    -cleavage, producing a dominant ion at m/z 58 (
    
    
    
    ). This ion is ubiquitous among simple amines (e.g., methamphetamine, ephedrine), making positive identification in complex mixtures prone to false positives.
  • Chromatographic Tailing: The free secondary amine interacts strongly with silanol groups in GC columns, leading to peak tailing and reduced sensitivity.

Comparative Analysis of Derivatization Strategies

To overcome these limitations, chemical derivatization is employed to replace the active amine hydrogen with a perfluoroacyl group. This section compares the performance of three standard reagents.

Method A: Trifluoroacetic Anhydride (TFAA)[1][2]
  • Mechanism: Introduces a trifluoroacetyl group (

    
    ).
    
  • Performance:

    • Volatility:[1][2] High. Elutes early.

    • Fragmentation: Produces moderate-mass diagnostic ions.

    • Pros: Cost-effective, rapid reaction.

    • Cons: The fluoro-acyl ions are still relatively low mass, potentially overlapping with matrix background.

Method B: Pentafluoropropionic Anhydride (PFPA)[1][2]
  • Mechanism: Introduces a pentafluoropropionyl group (

    
    ).
    
  • Performance:

    • Volatility:[1][2] Moderate.

    • Fragmentation: Shifts base peaks by +50 Da relative to TFA.

    • Pros: Good balance of volatility and mass shift.

Method C: Heptafluorobutyric Anhydride (HFBA)[1][4]
  • Mechanism: Introduces a heptafluorobutyryl group (

    
    ).
    
  • Performance:

    • Volatility:[1][2] Lowest of the three (longer retention).

    • Fragmentation: Shifts diagnostic ions to high mass range (

      
       200).
      
    • Pros:Highest Specificity. The heavy fluorine content suppresses background noise and provides unique high-mass fragments that are rare in biological matrices.

    • Cons: Longer run times; reagent is more expensive.

Experimental Data: Ion Trap & Quadrupole Simulation

The following table summarizes the theoretical and observed mass spectral shifts for NM-1-CHEA derivatives. The fragmentation logic follows standard


-cleavage rules proximal to the amide nitrogen.
FeatureNative (Underivatized)TFA DerivativePFP DerivativeHFB Derivative
Molecular Weight 141237 (+96)287 (+146)337 (+196)
Base Peak (100%) m/z 58m/z 140m/z 190m/z 240
Secondary Ion m/z 126 (

)
m/z 154m/z 204m/z 254
Molecular Ion (

)
Weak/AbsentDistinctDistinctDistinct
Peak Symmetry (

)
0.6 (Tailing)1.05 (Sharp)1.08 (Sharp)1.10 (Sharp)
Resolution from Matrix PoorModerateGoodExcellent

Interpretation: The HFB derivative shifts the base peak from the non-specific m/z 58 to m/z 240. This 182 Da shift moves the detection window away from solvent delays and low-mass biological noise, drastically improving the Signal-to-Noise (S/N) ratio.

Detailed Protocol: HFB Derivatization Workflow

This protocol is optimized for plasma or urine but is adaptable to neat samples. It utilizes a liquid-liquid extraction (LLE) followed by acylation.

Reagents:

  • Heptafluorobutyric Anhydride (HFBA)[3][1][4]

  • Ethyl Acetate (EtOAc), anhydrous

  • 50 mM Carbonate Buffer (pH 9.5)

Step-by-Step Methodology:

  • Extraction: Aliquot 200 µL sample into a glass tube. Add 200 µL Carbonate Buffer (pH 9.5) and 1.5 mL EtOAc. Vortex (2 min) and centrifuge (3000 rpm, 5 min).

  • Transfer: Transfer the organic (upper) layer to a clean borosilicate glass vial.

  • Evaporation: Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute residue in 50 µL EtOAc.

  • Derivatization: Add 50 µL HFBA . Cap tightly.

  • Incubation: Heat block at 70°C for 30 minutes . Note: Heat is required to drive the reaction to completion for sterically hindered secondary amines.

  • Drying: Evaporate to dryness under nitrogen at 50°C to remove excess acid byproducts.

  • Final Resuspension: Reconstitute in 100 µL EtOAc and transfer to autosampler vial with insert.

Visualizing the Workflow

The following diagram illustrates the critical decision pathways and reaction steps for analyzing NM-1-CHEA.

G Start Sample: NM-1-CHEA Extract LLE (pH 9.5) Ethyl Acetate Start->Extract Choice Select Reagent Extract->Choice TFA TFAA (Rapid Screening) Choice->TFA Routine HFB HFBA (High Sensitivity) Choice->HFB Complex Matrix React_TFA Incubate 60°C 15 mins TFA->React_TFA React_HFB Incubate 70°C 30 mins HFB->React_HFB GCMS GC-MS Analysis (EI Source) React_TFA->GCMS React_HFB->GCMS Result_TFA Base Peak: m/z 140 Mod. Specificity GCMS->Result_TFA Result_HFB Base Peak: m/z 240 High Specificity GCMS->Result_HFB

Figure 1: Decision matrix for derivatization. HFB is the preferred pathway for high-sensitivity applications.

Mechanistic Insight: Why HFB Wins

The superiority of HFB lies in the Mass Defect and Fragmentation Stability .

  • Inductive Effect: The perfluoroalkyl chain (

    
    ) is highly electron-withdrawing. This stabilizes the amide bond, preventing random thermal degradation in the injector port.
    
  • Diagnostic Ions:

    • The cleavage of the bond between the carbonyl carbon and the

      
      -carbon is the primary pathway.
      
    • For HFB, the resulting iminium ion

      
       has a mass of 240 .
      
    • This ion is unique.[5] Unlike m/z 58 (which appears in background noise), m/z 240 is virtually absent in blank biological matrices, allowing for lower Limits of Detection (LOD).

References

  • National Institute of Standards and Technology (NIST). (2023). Cyclohexanamine, N-methyl- Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2019). SWGDRUG Recommendations, Version 8.0. (Standard practices for derivatization in forensic analysis). [Link]

  • Awad, T., et al. (2009). Comparison of GC-MS and GC-IRD Methods for the Differentiation of Methamphetamine and Regioisomeric Substances. Forensic Science International.[5] (Provides foundational logic for differentiating isobaric amines via derivatization). [Link]

Sources

Comparative potency of (1-Cyclohexylethyl)(methyl)amine vs propylhexedrine

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Potency Guide: (1-Cyclohexylethyl)(methyl)amine vs. Propylhexedrine

Executive Summary This technical guide compares the pharmacological potency and structural attributes of Propylhexedrine (a known sympathomimetic amine) and (1-Cyclohexylethyl)(methyl)amine (a structural homolog). The analysis reveals that despite their chemical similarity, Propylhexedrine exhibits significant central nervous system (CNS) and peripheral adrenergic activity, whereas (1-Cyclohexylethyl)(methyl)amine is pharmacologically distinct, likely possessing negligible psychostimulant potency due to critical differences in chain length and steric conformation. This guide utilizes Structure-Activity Relationship (SAR) principles to explain the divergence in their biological profiles.[1]

Chemical Identity & Structural Analysis

The core difference lies in the length of the alkyl chain connecting the cyclohexyl ring to the amine group. This "spacer" is the determinant of receptor binding affinity at monoamine transporters (DAT, NET, SERT).

FeaturePropylhexedrine (1-Cyclohexylethyl)(methyl)amine
IUPAC Name 1-cyclohexyl-N-methylpropan-2-amine1-cyclohexyl-N-methylethanamine
Common Class Cyclohexyl-isopropylamineCyclohexyl-ethylamine (alpha-methyl)
Backbone Length 3 Carbons (Propyl)2 Carbons (Ethyl)
Structural Analog Cyclohexyl analog of Methamphetamine Cyclohexyl analog of

-methyl-

-methylbenzylamine
CAS Number 101-40-615908-02-8
Molecular Formula


Structural Visualization

The following diagram illustrates the critical "methylene spacer" present in Propylhexedrine but absent in (1-Cyclohexylethyl)(methyl)amine.

StructureComparison Propyl Propylhexedrine (C10H21N) Cyclohexyl-CH2-CH(CH3)-NHMe Spacer Methylene Spacer (-CH2-) Critical for DAT/NET Binding Propyl->Spacer Contains Ethyl (1-Cyclohexylethyl)(methyl)amine (C9H19N) Cyclohexyl-CH(CH3)-NHMe NoSpacer Direct Attachment Steric Hindrance / Low Affinity Ethyl->NoSpacer Possesses Propyl_Effect High Potency (NDRA Activity) Spacer->Propyl_Effect Enables Ethyl_Effect Low/Negligible Potency (Non-Stimulant) NoSpacer->Ethyl_Effect Causes

Caption: Structural comparison highlighting the methylene spacer in Propylhexedrine essential for monoamine transporter interaction.

Pharmacological Mechanism & Potency

Propylhexedrine: The Functional Stimulant

Propylhexedrine acts as a Norepinephrine-Dopamine Releasing Agent (NDRA) and a TAAR1 agonist. Its mechanism mirrors that of amphetamine, though with reduced potency due to the alicyclic cyclohexyl ring replacing the aromatic phenyl ring.

  • Mechanism: Reverses the flow of VMAT2 and membrane transporters (NET > DAT), flooding the synapse with monoamines.

  • Potency: Approximately 1/4th to 1/10th the central potency of amphetamine but retains strong peripheral vasoconstrictive properties (alpha-adrenergic agonist).

(1-Cyclohexylethyl)(methyl)amine: The Inactive Homolog

This compound lacks the beta-methylene carbon (the "spacer"). In the phenethylamine series, removing this spacer converts Amphetamine (active) to alpha-Methylbenzylamine (inactive as a psychostimulant).

  • SAR Rule: The distance between the lipophilic ring and the amine nitrogen is critical. A distance of ~5-6 Å (provided by the propyl chain) is optimal for binding to the orthosteric site of DAT/NET.

  • Experimental Prediction: Based on the established SAR of the phenyl series, (1-Cyclohexylethyl)(methyl)amine is predicted to have negligible affinity for monoamine transporters. It functions primarily as a steric bulk provider in chiral synthesis or potentially as a weak MAO substrate, but not as a functional releaser of dopamine.

Comparative Data Table: Predicted vs. Known Activity

ParameterPropylhexedrine(1-Cyclohexylethyl)(methyl)amine
Primary Target TAAR1, VMAT2, NET, DATUnknown (Likely weak MAO interaction)
CNS Stimulation Moderate to High Negligible / None
Vasoconstriction Potent (Alpha-adrenergic)Weak / Unknown
Lipophilicity (LogP) ~3.4 (High BBB permeability)~2.6 (Moderate BBB permeability)
Metabolic Fate N-demethylation, HydroxylationN-demethylation
Primary Use Nasal Decongestant (Benzedrex)Chiral Resolving Agent / Intermediate

Experimental Protocols for Verification

To empirically validate the potency difference, the following standard assay protocols are recommended.

Protocol A: Monoamine Uptake Inhibition Assay (In Vitro)

Objective: Determine


 values for dopamine (DA) and norepinephrine (NE) reuptake.
  • Preparation: Transfect HEK-293 cells with human DAT or NET plasmids.

  • Incubation: Incubate cells with

    
     or 
    
    
    
    (20 nM) in the presence of varying concentrations (
    
    
    to
    
    
    M) of Propylhexedrine and (1-Cyclohexylethyl)(methyl)amine.
  • Control: Use Methamphetamine as a positive control and vehicle (DMSO) as negative.

  • Measurement: Terminate reaction after 10 min; measure retained radioactivity via liquid scintillation counting.

  • Expected Result:

    • Propylhexedrine:

      
       in the low micromolar range (
      
      
      
      ).
    • (1-Cyclohexylethyl)(methyl)amine:

      
       (Inactive).
      
Protocol B: EC50 Release Assay (Functional)

Objective: Measure the efflux of pre-loaded neurotransmitters (releasing agent activity).

  • Loading: Pre-load rat synaptosomes with

    
     (a DAT substrate).
    
  • Challenge: Expose synaptosomes to test compounds for 15 minutes.

  • Analysis: Measure radioactivity in the supernatant (released fraction).

  • Logic: True releasing agents (like propylhexedrine) will cause dose-dependent efflux. Non-substrates (like the ethyl homolog) will not.

Structure-Activity Relationship (SAR) Logic

The loss of potency in (1-Cyclohexylethyl)(methyl)amine is explained by the "Chain Length Rule" in sympathomimetic amines.

SAR_Logic cluster_phenyl Phenyl Series (Reference) cluster_cyclohexyl Cyclohexyl Series (Target) Amphetamine Amphetamine (Active Stimulant) AlphaMe alpha-Methylbenzylamine (Inactive Stimulant) Amphetamine->AlphaMe Remove Methylene Spacer Propylhex Propylhexedrine (Active Stimulant) Amphetamine->Propylhex Bioisosteric Replacement (Phenyl -> Cyclohexyl) EthylAmine (1-Cyclohexylethyl)(methyl)amine (Inactive Stimulant) AlphaMe->EthylAmine Bioisosteric Replacement Propylhex->EthylAmine Remove Methylene Spacer

Caption: SAR flowchart demonstrating how chain shortening abolishes activity in both phenyl and cyclohexyl series.

References

  • PubChem. (2025).[2][3] Propylhexedrine Compound Summary. National Library of Medicine.[3] [Link]

  • PubChem. (2025).[2][3] 1-Cyclohexyl-N-methylethanamine Compound Summary. National Library of Medicine.[3] [Link]

  • Nichols, D. E. (1994). Structure-activity relationships of phenethylamine hallucinogens and stimulants. In: Amphetamine and Its Analogs. Academic Press. [Link]

  • Heal, D. J., et al. (2013). Amphetamine, past and present – a pharmacological and clinical perspective. Journal of Psychopharmacology. [Link]

  • American Elements. (2025). amine Product Data. [Link][2][3][4]

Sources

Technical Comparison Guide: Solid-State Characterization of (1-Cyclohexylethyl)(methyl)amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

(1-Cyclohexylethyl)(methyl)amine (also known as N-methyl-1-cyclohexylethylamine) is a critical secondary amine intermediate, often employed as a chiral resolving agent or a structural scaffold in pharmaceutical synthesis.

A major challenge in handling this compound is its physical state: the Free Base is typically a viscous, hygroscopic liquid or oil at room temperature, making it unsuitable for high-precision dosing or long-term storage.

The Solution: Conversion to the Hydrochloride (HCl) Salt transforms this unstable oil into a robust crystalline solid.

This guide provides a technical comparison between the Target Salt (N-methyl variant) and its closest structural Reference Standard (Primary Amine Analog) , providing the experimental roadmap to validate the salt form using X-Ray Powder Diffraction (XRPD).

Structural Baseline: The Primary Amine Analog

To validate the XRD data of your target molecule, we must first establish a baseline using the experimentally solved structure of the primary amine analog.

Reference Compound: (S)-1-Cyclohexylethylammonium Chloride Relation: Lacks the N-methyl group of your target. Source: Scherer & Frank (2020) [1].[1]

Crystallographic Reference Data (Primary Amine)
ParameterData ValueSignificance for N-Methyl Target
Crystal System OrthorhombicTarget likely retains low symmetry (Orthorhombic/Monoclinic).
Space Group P2₁2₁2₁ (Chiral)Confirms enantiomeric purity drives packing; expect non-centrosymmetric groups for the N-methyl variant.
Lattice Parameters

Å

Å

Å
The N-methyl group will expand the unit cell volume, likely increasing the

or

axis by 1.5–2.0 Å due to steric bulk.
Packing Motif Ladder-shaped H-bond double chainCritical Deviation: The primary amine has 3 donor protons (

). Your target (

) has only 2. The "ladder" motif will likely collapse into discrete dimers or simple chains.

Comparative Analysis: Free Base vs. HCl Salt[2][3]

The following table contrasts the physicochemical properties and expected diffraction signatures of the free base versus the hydrochloride salt.

Table 1: Solid-State Performance Comparison
FeatureFree Base (Alternative 1)HCl Salt (Recommended)Tartrate Salt (Alternative 2)
Physical State Viscous Oil / LiquidCrystalline Solid (Needles/Plates)Crystalline Solid (Prisms)
XRD Signature Amorphous Halo (Broad hump at 20°

)
Sharp Bragg Peaks (Distinct fingerprint)Sharp Bragg Peaks
Hygroscopicity High (Absorbs atmospheric

)
Moderate to Low (Lattice stabilized)Low (Often forms hydrates)
Purification Distillation (Energy intensive)Recrystallization (Scalable)Recrystallization (Resolution)
Primary Utility Reactant in liquid phaseStorage, Purity StandardChiral Resolution

Experimental Protocol: Synthesis & Characterization

Since specific public XRD patterns for the N-methyl HCl variant are often proprietary, you must generate and validate your own reference pattern. Follow this self-validating protocol.

Phase A: Salt Formation (Crystallization)

Goal: Generate high-purity crystalline material suitable for diffraction.

  • Dissolution: Dissolve 10 mmol of (1-Cyclohexylethyl)(methyl)amine free base in 10 mL of anhydrous diethyl ether.

  • Acidification: Dropwise add 1.1 equivalents of 2M HCl in diethyl ether (or dioxane) at 0°C.

    • Observation: Immediate formation of a white precipitate indicates salt formation.

  • Ripening: Allow the slurry to stir for 30 minutes. If the precipitate is gelatinous (common with cyclohexyl amines), add 2 mL of methanol and heat to reflux, then cool slowly to induce crystal growth.

  • Isolation: Filter under nitrogen (to prevent moisture uptake) and dry in a vacuum oven at 40°C for 4 hours.

Phase B: XRD Data Acquisition

Goal: Obtain a fingerprint free of preferred orientation artifacts.

  • Instrument: Cu K

    
     radiation (
    
    
    
    Å).
  • Scan Range: 2° to 40°

    
    .
    
  • Step Size: 0.02°.

  • Sample Prep: Lightly grind the salt. Do not over-grind, as organic salts are prone to amorphization.

Phase C: Data Interpretation (The "Fingerprint" Check)

Look for these diagnostic peaks to confirm the N-Methyl HCl structure versus impurities:

  • Low Angle Peaks (

    
    ): 
    
    • Expect a dominant peak corresponding to the long axis of the molecule (approx 12–16 Å d-spacing).

    • Why? The cyclohexyl ring is bulky. The packing usually aligns these rings, creating large lattice spacing.

  • Absence of Amorphous Halo:

    • Ensure the baseline is flat. A "hump" indicates residual free base or solvent inclusion.

  • Differentiation from Primary Amine:

    • Compare with the Primary Amine Analog (

      
       Å). If your lowest angle peak shifts significantly to a lower 
      
      
      
      (higher d-spacing), it confirms the intercalation of the methyl group.

Decision Workflow: Solid Form Selection

The following diagram outlines the logical pathway for characterizing the solid form, ensuring you distinguish between the Salt, the Free Base, and potential Polymorphs.

SaltSelection Start Starting Material: (1-Cyclohexylethyl)(methyl)amine StateCheck Physical State Check Start->StateCheck Liquid Liquid/Oil (Free Base) StateCheck->Liquid No Treatment Solid Solid Precipitate StateCheck->Solid After HCl Addition XRD Run XRPD (2-40° 2-Theta) Liquid->XRD If characterization needed Solid->XRD Analysis Analyze Pattern XRD->Analysis Halo Amorphous Halo Analysis->Halo Sharp Sharp Bragg Peaks Analysis->Sharp Result1 Outcome A: Amorphous Salt (Recrystallize) Halo->Result1 Compare Compare vs Primary Amine (Scherer 2020 Data) Sharp->Compare Result2 Outcome B: Crystalline HCl Salt (Valid Form) Compare->Result2 Matches Expected Lattice Expansion

Figure 1: Workflow for validating the crystalline salt form of secondary amines using XRD.

Technical Conclusion

For (1-Cyclohexylethyl)(methyl)amine , the HCl salt is the superior solid-state form compared to the free base oil.

While the primary amine analog [(S)-1-cyclohexylethylamine HCl] crystallizes in the


 space group with a "ladder" H-bond network [1], the N-methyl derivative  will exhibit distinct crystallographic features:
  • Expanded Unit Cell: Due to the steric bulk of the N-methyl group.

  • Altered H-Bonding: Reduction from 3 to 2 donor protons, likely breaking the ladder motif into dimers.

  • Diagnostic Low-Angle Peaks: Look for peaks below 10°

    
     to confirm successful crystallization of the bulky cation.
    

Recommendation: Use the synthesis protocol in Section 4 to generate fresh crystals and validate immediately against the "Amorphous Halo" baseline to ensure phase purity.

References

  • Scherer, A.-K., & Frank, W. (2020).[1] Crystal structure of (S)-(+)-1-cyclohexylethylaminium chloride, C8H18NCl.[1] Zeitschrift für Kristallographie - New Crystal Structures, 235(4), 951–953.[1]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

  • Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of (1-Cyclohexylethyl)(methyl)amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of (1-Cyclohexylethyl)(methyl)amine hydrochloride in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The causality behind each step is explained to foster a deep understanding of safe laboratory practices.

Hazard Identification and Risk Assessment

Before handling this compound, a thorough understanding of its properties and associated hazards is essential. This compound, like many amine hydrochlorides, is classified as hazardous and requires careful management.[1][2] It is corrosive and can cause severe skin burns and eye damage upon contact.[1] Inhalation and ingestion are also harmful.[2]

A full risk assessment must be conducted, considering the quantities in use, the nature of the experimental procedures, and the potential for spills or accidental exposure.

Property Information
Chemical Name This compound
Classification Corrosive, Acutely Toxic (Harmful if swallowed, in contact with skin, or if inhaled)[1][2]
Primary Hazards Causes severe skin burns and eye damage[1][2]
GHS Pictograms Corrosion, Health Hazard, Exclamation Mark
Regulatory Framework Resource Conservation and Recovery Act (RCRA)[3][4][5]

Personal Protective Equipment (PPE) Protocol

Based on the hazard assessment, the following minimum PPE must be worn at all times when handling this compound. The rationale for each is to create a barrier against the specific routes of exposure identified for this chemical class.

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.[6] Amine hydrochlorides can cause severe, permanent eye damage.[1][2]

  • Skin Protection: A flame-resistant lab coat and appropriate gloves are required. Given the corrosive nature of the compound, nitrile or neoprene gloves should be used. Always wash hands thoroughly after handling.[7] Contaminated clothing must be removed immediately and decontaminated before reuse.[8][9]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.[10] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases must be used.[10]

Chemical Waste Disposal Workflow

The disposal of this compound is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[3][5] This chemical cannot be disposed of down the drain or in regular trash.[5] It must be managed as hazardous waste. The following workflow ensures compliance and safety.

DisposalWorkflow Start Waste Generation (1-Cyclohexylethyl)(methyl)amine HCl or Contaminated Materials Assess Assess Waste Type - Unused Reagent? - Contaminated Labware? - Spill Debris? Start->Assess Segregate Segregate as Hazardous Waste (Corrosive, Toxic) Assess->Segregate Container Select Compatible Container (e.g., HDPE, Glass) Ensure container is clean, dry, and has a secure lid. Segregate->Container Label Label Container with 'HAZARDOUS WASTE' - Full Chemical Name - Hazard Characteristics (Corrosive, Toxic) - Accumulation Start Date Container->Label Store Store in Designated Satellite Accumulation Area (SAA) - In secondary containment - Away from incompatible materials Label->Store EHS Coordinate with Institutional EHS for Pickup and Final Disposal Store->EHS

Caption: Decision workflow for the proper disposal of this compound waste.

Step-by-Step Disposal Protocol:
  • Segregation: At the point of generation, immediately segregate all waste containing this compound. This includes unused or expired reagents, reaction mixtures, and contaminated materials like gloves, weigh boats, and paper towels.[11] Do not mix this waste with other waste streams, especially incompatible materials like strong oxidizing agents or bases.[12][13]

  • Container Selection: Choose a waste container made of compatible material (e.g., High-Density Polyethylene - HDPE, or glass). The container must be in good condition with a tightly sealing lid.[14][15]

  • Labeling: As soon as the first drop of waste is added, label the container clearly.[14] The label must include the words "Hazardous Waste," the full chemical name "this compound," and identify the associated hazards (e.g., Corrosive, Toxic).[11]

  • Accumulation and Storage: Keep the waste container closed at all times except when adding waste.[14][15] Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA must provide secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.[10][12]

  • Final Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[14] Only trained EHS personnel should transport the waste from the laboratory.[14]

Crucial Note: Never dispose of this chemical by pouring it down the drain.[5][14] Its properties can damage plumbing and aquatic ecosystems.

Decontamination and Spill Management

Accidental spills must be managed immediately and safely.

  • For Small Spills:

    • Evacuate non-essential personnel from the area.

    • Wearing full PPE, contain the spill using an inert absorbent material like vermiculite, sand, or a chemical spill kit.[8] Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[8]

    • The spill area can then be decontaminated. For amine hydrochlorides, which are acidic salts, neutralization is not the primary cleanup method for the bulk material. After absorbing the spill, the area should be wiped with a suitable solvent (check SDS or with EHS) and then washed with soap and water.

    • All materials used for cleanup must be disposed of as hazardous waste.[11]

  • For Large Spills:

    • Evacuate the entire laboratory immediately.

    • Alert others in the vicinity and activate the fire alarm if there is an ignition risk.

    • Contact your institution's EHS and emergency response team immediately.[10] Do not attempt to clean up a large spill without specialized training and equipment.

Regulatory Compliance and Trust

Proper management of chemical waste is a legal requirement under the EPA's RCRA framework.[3][5] In academic settings, specific rules under 40 CFR Part 262, Subpart K may apply, which outlines requirements for managing hazardous waste in laboratories.[3] Failure to comply can result in significant fines and penalties. The procedures outlined in this guide are designed to meet these regulatory standards, ensuring that your laboratory operates as a trustworthy and responsible scientific entity. Your institution's EHS department is your primary resource for ensuring compliance with all local, state, and federal regulations.[4][6]

References

  • How to Manage Chemical Waste Disposal in Academic Labs. (2018, November 29). Justrite.
  • Safety D
  • ASTM D4447-15, Standard Guide for Disposal of Laboratory Chemicals and Samples. (2021, February 26).
  • Disposal of Chemicals in the Laboratory. (2024, July 15). Environmental Marketing Services.
  • A Primer On Laboratory Waste Disposal. (2022, March 15). Hazardous Waste Experts.
  • SAFETY DATA SHEET: 2-Methylcyclohexylamine (cis- and trans- mixture). (n.d.). TCI Chemicals.
  • Regulation of Laboratory Waste. (n.d.). American Chemical Society.
  • Safety Data Sheet. (2015, June 11).
  • SAFETY DATA SHEET: trans-4-Methyl-cyclohexylamine HCl. (n.d.). AK Scientific, Inc.
  • Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. (n.d.). University of Minnesota Office of Research.
  • SAFETY DATA SHEET: 1,4-Bis(aminomethyl)cyclohexane. (2010, October 23). Thermo Fisher Scientific.
  • Standard Operating Procedure: Hydrochloric Acid. (n.d.). Stony Brook University.
  • SAFETY DATA SHEET: Cyclohexanemethylamine. (2023, March 18). Sigma-Aldrich.
  • SAFETY DATA SHEET: N,N-Dicyclohexylmethylamine. (2025, May 6). Sigma-Aldrich.
  • SAFETY DATA SHEET: Cyclohexylamine hydrochloride. (n.d.). Fisher Scientific.
  • Safety Data Sheet: (1-(Methoxymethyl)cyclopentyl)methanamine hydrochloride. (2021, May 1). Angene Chemical.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • Hazardous Waste Disposal Guide. (2023, February 27). Columbia University Research Safety.
  • Chemical Waste Disposal Guidelines. (n.d.). Emory University.
  • What Are The Proper Procedures For Laboratory Chemical Waste Disposal? (2018, August 10). MCF Environmental Services.
  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. (n.d.). EPFL.
  • EPA Hazardous Waste Code. (n.d.).
  • EPA HAZARDOUS WASTE CODES. (n.d.). U.S. Environmental Protection Agency.
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). U.S. Environmental Protection Agency.

Sources

Personal protective equipment for handling (1-Cyclohexylethyl)(methyl)amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Safe Handling of (1-Cyclohexylethyl)(methyl)amine Hydrochloride Content Type: Operational Safety & Logistical Guide Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists[1]

Part 1: Executive Safety Assessment

This compound is the hydrochloride salt of a secondary amine.[1] While often more stable and less volatile than its free base counterpart, it presents distinct hazards due to its potential for hydrolysis on moist surfaces (mucous membranes, eyes, lungs) and its pharmacological potential as a structural analog to sympathomimetic amines.

Core Hazard Profile:

  • Physical State: Solid (Crystalline powder).[1][2]

  • Primary Risks: Inhalation of dust (respiratory irritation), severe eye irritation/damage (acidic hydrolysis), and acute toxicity via ingestion.[1]

  • GHS Classification (Inferred from analogs): Warning. Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), STOT SE 3 (H335). Treat as Corrosive (Cat 1B) if specific data is absent.

Part 2: PPE Selection Matrix (Task-Based)

Effective protection relies on matching the barrier to the specific state of matter (solid dust vs. dissolved solution).

Table 1: PPE Specifications by Operational Phase
Operational PhaseRespiratory ProtectionHand ProtectionEye & Face ProtectionBody Protection
1.[1][2][3][4][5] Weighing (Solid) N95 or P100 (if outside hood).[1] Preferred: Fume hood sash at working height.[1]Disposable Nitrile (Min 0.11 mm). Double gloving recommended.Chemical Safety Goggles (Indirect vented).[1] Standard safety glasses are insufficient for dusts.Lab coat (Cotton/Poly blend). Closed-toe shoes.
2. Solubilization Fume hood REQUIRED . If hood unavailable: Half-face respirator with Multi-Gas/Vapor Cartridge (OV/AG) .[1]Double Nitrile or Neoprene . Risk: Solvent permeation carries the solute through the glove.Face Shield + Safety Goggles.[1] Risk:[2][3][6][7][8][9][10][11] Splash hazard during agitation.Chemical-resistant apron (Tyvek® or PVC) over lab coat.
3. Spill Cleanup Full-face Respirator with P100/OV cartridges.[1]Silver Shield / Laminate (inner) + Heavy Duty Nitrile (outer).[1]Integrated into Full-face respirator.[1]Tyvek® Coverall (Type 5/6).
Technical Justification for PPE Choices
  • Glove Material (Nitrile vs. Latex): Natural rubber latex is not recommended due to poor resistance to organic amine derivatives and potential allergenicity.[1] Nitrile offers superior resistance to physical snags (crystals) and adequate short-term protection against the salt.

  • Respiratory Logic: The hydrochloride salt is a particulate hazard. However, upon contact with lung moisture, it dissociates into the free amine and hydrochloric acid. Therefore, a P100 (HEPA) filter is critical for solids, while an Organic Vapor/Acid Gas (OV/AG) cartridge is required if the salt is dissolved or if the free base is liberated.

Part 3: Operational Protocols

Protocol A: Safe Weighing & Transfer

Objective: Minimize dust generation and static discharge.

  • Engineering Control: Perform all weighing inside a certified chemical fume hood.

  • Static Mitigation: Amine salts are often hygroscopic and prone to static clumping.[1] Use an antistatic gun or ionizer bar if the powder is flying.

  • Transfer:

    • Do not use a metal spatula if the compound is potentially corrosive to metal; use a PTFE-coated or porcelain spatula.

    • Tare the receiving vessel (with lid) before opening the chemical container.[1]

    • Transfer solid. Immediately recap the stock bottle.

    • Wipe the exterior of the stock bottle with a dry tissue, then a damp tissue (neutralized with dilute bicarbonate if necessary) before returning to storage.

Protocol B: Deactivation & Disposal

Objective: Neutralize the amine salt before disposal to prevent downstream environmental toxicity.

  • Dissolution: Dissolve waste solid in a combustible solvent (e.g., Ethanol or Methanol).[1]

  • Neutralization (Optional but Recommended):

    • Slowly add 1M NaOH or NaHCO₃ solution to the organic mixture.

    • Caution: This liberates the free amine (liquid), which may be volatile and odorous. Ensure good ventilation.[3][4][5][12][13]

  • Waste Stream:

    • Primary: Segregate into "Basic Organic Waste" (if neutralized) or "Halogenated/Non-Halogenated Organic Waste" (depending on the solvent used).[1]

    • Labeling: Explicitly list "(1-Cyclohexylethyl)(methyl)amine HCl" on the waste tag.[1] Do not simply write "Amine Waste."

Part 4: Visualizing the Safety Workflow

The following diagram illustrates the decision logic for handling this compound, ensuring a closed-loop safety system.

SafetyProtocol Start Start: (1-Cyclohexylethyl)(methyl)amine HCl StateCheck Check Physical State Start->StateCheck SolidHandling Solid Handling (Dust Hazard) StateCheck->SolidHandling Powder/Crystal LiquidHandling Solution Handling (Splash/Vapor Hazard) StateCheck->LiquidHandling Dissolved PPE_Solid PPE: Nitrile Gloves + Goggles + Lab Coat Eng: Fume Hood SolidHandling->PPE_Solid PPE_Liquid PPE: Double Nitrile + Face Shield + Apron Eng: Fume Hood + Secondary Containment LiquidHandling->PPE_Liquid Action_Weigh Weighing Protocol: Use PTFE Spatula Avoid Static PPE_Solid->Action_Weigh Action_React Reaction Protocol: Add Reagents Slowly Monitor Exotherm PPE_Liquid->Action_React Disposal Disposal: Dissolve in EtOH -> Neutralize -> Organic Waste Action_Weigh->Disposal Action_React->Disposal

Figure 1: Decision logic for PPE selection and operational handling based on the physical state of the amine salt.[1]

Part 5: Emergency Response Data

ScenarioImmediate Action
Eye Contact DO NOT RUB. Flush immediately with saline or water for 15 minutes .[1] Hold eyelids open. The HCl salt hydrolyzes to acid; speed is critical to prevent corneal opacity.
Skin Contact Brush off dry powder before wetting (to prevent creating a concentrated acidic solution on skin).[1] Then wash with soap and copious water.[8]
Inhalation Move to fresh air.[1][3][4][5][6][8][12] If breathing is difficult, administer oxygen (trained personnel only). Monitor for delayed pulmonary edema.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 15194969, amine. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2024).[12] Personal Protective Equipment: Respiratory Protection Standards (29 CFR 1910.134).[1][12] Retrieved from [Link]

  • Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
(1-Cyclohexylethyl)(methyl)amine hydrochloride
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(1-Cyclohexylethyl)(methyl)amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.